Ethyl 3-amino-3-phenylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-amino-3-phenylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNYZBDWBQAUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure of beta-methyl-beta-phenyl-beta-amino acid ethyl ester
Technical Guide: Structure and Synthesis of -Methyl- -Phenyl- -Amino Acid Ethyl Ester
Executive Summary
This technical guide provides a comprehensive analysis of ethyl 3-amino-3-phenylbutanoate (commonly referred to as
For researchers in drug discovery and peptidomimetics, this structure is critical because the geminal disubstitution (methyl and phenyl groups on the same carbon) introduces significant steric constraints. These constraints, known as the Thorpe-Ingold effect , restrict conformational freedom, forcing peptides containing this residue into stable secondary structures (helices or turns) and providing resistance to proteolytic degradation.
Part 1: Structural Architecture & Stereochemistry
Chemical Connectivity
The molecule consists of an ethyl ester backbone with a primary amine and two organic substituents (methyl and phenyl) attached to the
-
IUPAC Name: Ethyl 3-amino-3-phenylbutanoate
-
Molecular Formula:
[1][2] -
Key Feature: The C3 position is a quaternary chiral center (if prepared as a single enantiomer).
Conformational Analysis (The Thorpe-Ingold Effect)
Unlike standard
Figure 1: Logical flow of conformational restriction induced by
Part 2: Synthetic Methodology (The Ellman Protocol)
Why this Route?
Direct synthesis of
The Ellman Auxiliary (tert-butanesulfinamide) route is the industry gold standard for this synthesis because:
-
High Stereocontrol: It dictates the stereochemistry of the new quaternary center.
-
Mild Conditions: Avoids harsh conditions that could racemize the product.
-
Scalability: Reagents are commercially available and robust.
Step-by-Step Protocol
Target: (S)-Ethyl 3-amino-3-phenylbutanoate
Step 1: Ketimine Formation
Reagents: Acetophenone, (S)-(-)-tert-Butanesulfinamide, Titanium(IV) ethoxide (
-
Setup: In a flame-dried flask under
, dissolve acetophenone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). -
Activation: Add
(2.0 eq) dropwise. The solution will turn slightly yellow. -
Reflux: Heat to 70°C for 24 hours.
-
Self-Validating Checkpoint: Monitor by TLC. The ketone spot should disappear.
-
Workup: Pour into brine with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through Celite.
-
Yield: Expect >85% of the N-sulfinyl ketimine.
Step 2: Reformatsky-Type Addition (The Critical Step)
Reagents: Ethyl bromoacetate, Zinc dust (activated), Copper(I) chloride (catalytic), THF.
-
Activation: Suspend activated Zn dust (5.0 eq) and CuCl (0.5 eq) in THF. Heat to reflux for 30 mins to activate the zinc.
-
Addition: Cool to 0°C. Add ethyl bromoacetate (4.0 eq) slowly to form the Reformatsky reagent in situ.
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Coupling: Add the sulfinyl ketimine (from Step 1) in THF dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism: The zinc enolate attacks the imine bond. The bulky tert-butyl group on the sulfur directs the attack to the Re-face (or Si-face depending on auxiliary chirality), establishing the quaternary center.
-
Checkpoint:
NMR of the crude mixture will show diastereomeric ratios (dr). Expect >90:10 dr.
Step 3: Deprotection
Reagents: 4M HCl in Dioxane, Ethanol.
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Cleavage: Dissolve the protected sulfinamide intermediate in EtOH. Add 4M HCl/Dioxane (excess).
-
Stir: React for 1 hour at RT. The N-S bond is acid-labile.
-
Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the amine hydrochloride salt as a white solid.
Figure 2: The Ellman Auxiliary synthetic workflow for quaternary
Part 3: Analytical Characterization[4]
To validate the structure, compare experimental data against these standard values.
Quantitative Data Table
| Technique | Parameter | Expected Value / Observation | Structural Insight |
| 1H NMR | Singlet | C3-Methyl group . High shift due to deshielding by Ph and N. | |
| 1H NMR | AB Quartet ( | C2-Methylene protons . Diastereotopic due to the adjacent chiral center. | |
| 1H NMR | Quartet | Ethyl ester ( | |
| 13C NMR | Peak | Quaternary C3 carbon . | |
| 13C NMR | Peak | Ester Carbonyl ( | |
| IR | 1730-1740 | Strong Band | Ester C=O stretch. |
| IR | 3300-3400 | Broad Band | Primary Amine N-H stretch (if free base). |
Troubleshooting the NMR
-
Issue: The C2 protons appear as a singlet instead of an AB quartet.
-
Cause: Accidental chemical equivalence or racemization.
-
Solution: Run the NMR in a different solvent (e.g., switch from
to ). Benzene often resolves overlapping signals via anisotropic effects.
Part 4: Applications in Drug Development[4][5]
Peptidomimetics & Foldamers
The primary utility of ethyl 3-amino-3-phenylbutanoate is as a building block for foldamers.
-
Helix Stabilization: When incorporated into a peptide, the
-substitution pattern forces the backbone into a 14-helix (defined by 14-membered ring hydrogen bonds). -
Proteolytic Stability: The unnatural backbone and the steric bulk of the quaternary center prevent proteases (like trypsin or chymotrypsin) from cleaving the adjacent amide bonds.
Handling & Storage
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State: The free base is an oil; the HCl salt is a stable white solid.
-
Stability: Stable at room temperature. Avoid moisture (ester hydrolysis).
-
Safety: Irritant. Handle with standard PPE.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Sulfinyl Imines and Their Use in Asymmetric Synthesis." Accounts of Chemical Research, 35(11), 984–995.
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Imine Additions." Journal of Organic Chemistry, 64(1), 12–13.
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941.
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). "Structural Chemistry of β-Amino Acids in Peptides and Foldamers." Chemical Reviews, 111(2), 657–687.
-
PubChem Compound Summary. (2025). "Ethyl 3-amino-3-phenylbutanoate." National Library of Medicine.
3-amino-3-phenylbutanoic acid ethyl ester HCl chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-Phenylbutanoic Acid Ethyl Ester Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-amino-3-phenylbutanoic acid ethyl ester hydrochloride. As a chiral β-amino acid derivative, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its physicochemical characteristics, synthetic pathways, analytical quality control, and safe handling procedures. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction and Nomenclature
3-Amino-3-phenylbutanoic acid ethyl ester hydrochloride is a derivative of β-phenylalanine, featuring an ethyl ester functional group. Its structure contains a stereocenter at the C3 position, meaning it exists as two distinct enantiomers: (S) and (R). The biological activity and utility in asymmetric synthesis are often enantiomer-dependent, making chiral purity a critical parameter. This guide will address the properties of the hydrochloride salt, which is the common commercial and laboratory form due to its enhanced stability and handling characteristics compared to the free base. The protonated amine group in the hydrochloride salt significantly increases its polarity and water solubility.
Table 1: Compound Identification
| Identifier | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[1] | ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride[2] |
| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester HCl[1] | (R)-3-Amino-3-phenylpropanoic acid ethyl ester HCl[3] |
| CAS Number | 167834-24-4[1] | 340188-50-3[3] |
| Molecular Formula | C₁₁H₁₆ClNO₂[1] | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol [1] | 229.70 g/mol |
Physicochemical Properties
The physical and chemical properties of 3-amino-3-phenylbutanoic acid ethyl ester hydrochloride dictate its behavior in various applications, from reaction conditions to formulation. The compound is typically a stable, crystalline solid.
Rationale for Salt Form: The conversion of the primary amine to its hydrochloride salt is a deliberate and crucial step. The resulting ammonium ion imparts greater crystallinity, making the compound easier to handle, weigh, and purify via recrystallization. Furthermore, it prevents the free amine from undergoing undesired side reactions, such as oxidation or dimerization, thus extending its shelf life.[4][5]
Table 2: Key Physicochemical Data
| Property | Value/Description | Rationale and Implications |
|---|---|---|
| Appearance | White to off-white crystalline powder.[3][4] | The crystalline nature is indicative of high purity. Any discoloration may suggest impurities or degradation. |
| Melting Point | 171-174 °C ((S)-enantiomer).[4] | A sharp melting point range is a key indicator of purity. Broad ranges often signify the presence of contaminants. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol).[4] | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents, which is advantageous for aqueous reaction workups and certain biological assays. |
| Stability | Stable under standard storage conditions.[4] | The compound is not prone to rapid decomposition at ambient temperature. |
| Hygroscopicity | Hygroscopic.[4] | The material readily absorbs moisture from the air. This necessitates storage in a desiccator or under an inert atmosphere to prevent clumping and maintain accurate stoichiometry in reactions. |
| Density | ~1.2 g/cm³.[4] | Standard physical property for material characterization. |
Synthesis and Purification
The synthesis of 3-amino-3-phenylbutanoic acid ethyl ester hydrochloride typically involves a multi-step process. A common and robust strategy is the reduction of a corresponding nitro-ester precursor, which can be synthesized from benzaldehyde.
Synthetic Workflow Overview
The general pathway involves the synthesis of an ethyl nitro-phenylpropanoate intermediate followed by a chemical reduction to yield the amine, which is then isolated as the hydrochloride salt. This approach is favored for its reliability and the availability of starting materials.
Caption: General synthetic workflow for 3-amino-3-phenylbutanoic acid ethyl ester HCl.
Experimental Protocol: Reduction of Ethyl 2-nitro-3-phenylpropanoate
This protocol is a representative method adapted from general procedures for nitro group reduction.[5] It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).
Materials:
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Ethyl 2-nitro-3-phenylpropanoate (1.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc dust, powdered (<10 µm) (5-6 eq)
-
Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the nitro-ester intermediate in ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution. The acid serves both as a proton source for the reduction and to form the final hydrochloride salt.
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Reduction: Add powdered zinc portion-wise to the stirred solution at 0 °C. This addition is exothermic and must be controlled to maintain the temperature. The zinc acts as the reducing agent in the acidic medium.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.
-
Workup - Quenching: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and zinc salts. Partially remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dilute the residue with water and ethyl acetate. Carefully basify the aqueous layer with a saturated NaHCO₃ solution until the pH is ~8-9 to convert the ammonium salt to the free amine for extraction.
-
Isolation of Free Base: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Salt Formation and Purification: Filter the drying agent and concentrate the organic layer to obtain the crude free base amine as an oil. Dissolve this oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in dioxane or bubble HCl gas through it until precipitation is complete. The hydrochloride salt will precipitate as a solid.
-
Final Purification: Collect the solid by filtration and recrystallize from a suitable solvent system, such as ethanol/ether, to yield the pure 3-amino-3-phenylbutanoic acid ethyl ester hydrochloride.
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
Caption: Workflow for analytical characterization and quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining chemical and chiral purity.
-
Purity Analysis (HPLC): Reversed-phase HPLC with a C18 column is commonly used. The analyte is detected using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak.[6]
-
Enantiomeric Excess (ee) Analysis: Chiral HPLC or GC is required to separate the (R) and (S) enantiomers.[3] This often involves a chiral stationary phase column. The enantiomeric excess is a critical parameter for applications in asymmetric synthesis.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) | A gradient elution is used to ensure good separation of the main peak from any potential impurities with different polarities. TFA is added to improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good resolution and reasonable run times. |
| Detector | UV at 254 nm | The phenyl group provides strong chromophoric activity at this wavelength. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
Spectroscopic Methods
Spectroscopic techniques provide definitive structural information.
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation. The following are predicted chemical shifts for the protonated structure in a solvent like DMSO-d₆.
Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~8.7 | br s | 3H | -NH₃⁺ | | | ~7.4 | m | 5H | Aromatic (C₆H₅) | | | ~4.5 | m | 1H | CH (Ph)NH₃⁺ | | | ~4.0 | q | 2H | -O-CH₂ -CH₃ | | | ~3.0 | m | 2H | -CH₂ -COO- | | | ~1.1 | t | 3H | -O-CH₂-CH₃ | | ¹³C NMR | δ (ppm) | Assignment | | | ~170 | Carbonyl (C=O) | | | ~135 | Aromatic (Quaternary C) | | | ~129 | Aromatic (CH) | | | ~61 | Methylene (-O-C H₂-CH₃) | | | ~52 | Methine (C H(Ph)NH₃⁺) | | | ~40 | Methylene (-C H₂-COO-) | | | ~14 | Methyl (-O-CH₂-C H₃) |
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
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~3000 cm⁻¹ (broad): N-H stretching from the ammonium group (-NH₃⁺).
-
~1740 cm⁻¹ (strong): C=O stretching of the ethyl ester group. This is a highly characteristic and intense peak.[8]
-
~1200 cm⁻¹ and ~1100 cm⁻¹ (strong): Two C-O stretching bands, characteristic of an ester.[8]
-
~1600, ~1490 cm⁻¹: C=C stretching from the aromatic phenyl ring.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis would be performed on the free base. The expected parent ion would be [M+H]⁺ for the free amine (C₁₁H₁₅NO₂), corresponding to a mass of approximately 194.12 g/mol .
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on GHS classifications for similar compounds, 3-amino-3-phenylbutanoic acid ethyl ester hydrochloride may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
-
Storage Conditions:
-
Store in a tightly sealed container to protect from moisture, as the compound is hygroscopic.[4]
-
Keep in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
-
Conclusion
3-Amino-3-phenylbutanoic acid ethyl ester hydrochloride is a well-characterized chiral building block with defined chemical and physical properties. Its stability as a crystalline hydrochloride salt, coupled with its solubility in polar solvents, makes it a versatile reagent in synthetic chemistry. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization is paramount for its effective use in research and development. The protocols and data presented in this guide provide a robust framework for scientists to confidently handle, analyze, and apply this compound in their work.
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Conformational properties of 3,3-disubstituted beta-amino acid residues
Architecting Stability: The Conformational Landscape of 3,3-Disubstituted -Amino Acids
Executive Summary: The Gem-Dialkyl Effect in the -Backbone
In the engineering of foldamers,
3,3-Disubstitution (placing two non-hydrogen substituents on the
Theoretical Framework: Torsion Angle Mechanics
Unlike
The Critical Torsions
| Angle | Definition | Impact of 3,3-Disubstitution |
| Flexible. Similar to | ||
| LOCKED. The gem-dialkyl group at | ||
| Restricted. Influenced by the locked |
The Mechanistic Logic
The restriction of
-
14-Helix Requirement: Requires
(gauche). -
12-Helix Requirement: Requires
. -
Result: Acyclic 3,3-disubstituted residues (e.g.,
-dimethyl) strongly bias the backbone toward the 14-helix .
Structural Archetypes & Design Rules
A. Acyclic -Disubstitution (The 14-Helix Promoter)
The most common motif is the gem-dimethyl group (
-
Conformation: Predominantly 14-Helix .[2]
-
H-Bonding Pattern:
.[3] -
Dipole: Macrodipole builds up along the helix axis (similar to
-helix). -
Design Note: Incorporating even a single
residue into a flexible -peptide can nucleate 14-helix formation.
B. Cyclic Constraints (The Competitors)
While not strictly "3,3-disubstituted" in the acyclic sense, cyclic
| Residue | Ring Size | Dominant Fold | |
| ACPC (trans-2-aminocyclopentane) | 5-membered | 12-Helix | |
| ACHC (trans-2-aminocyclohexane) | 6-membered | 14-Helix |
Critical Insight: If your design requires a 14-helix, use
-dimethyl or ACHC . If you require a 12-helix, use ACPC .
Experimental Validation Protocols
Do not rely on a single method. Use CD for rapid screening and NMR for structural confirmation.
Protocol A: Circular Dichroism (CD) Screening
-
Objective: Rapidly distinguish between 14-helix, 12-helix, and unfolded states.
-
Solvent: Methanol (MeOH) is the standard "folding solvent" for
-peptides. Water often destabilizes short oligomers unless they are highly pre-organized (like cyclic residues). -
Concentration:
mM (Avoid aggregation artifacts).
Step-by-Step:
-
Dissolve lyophilized peptide in HPLC-grade MeOH.
-
Use a 1 mm pathlength quartz cuvette.
-
Scan range: 260 nm to 190 nm.
-
Interpretation:
| Structure | Characteristic Minima | Characteristic Maxima |
| 14-Helix | ~214 nm | ~198 nm |
| 12-Helix | ~205 nm | ~220 nm (weak) |
| Unfolded | ~200 nm | None |
Protocol B: NMR Structural Confirmation
-
Objective: Verify the H-bond network.
-
Solvent:
or (if soluble). -
Experiment: 2D ROESY (preferred over NOESY for mid-sized molecules to avoid null NOEs).
Diagnostic NOE Signals:
-
14-Helix (
H-bond):-
Strong
NOE (Amide NH of residue to of residue ). -
Weak or absent
.
-
-
12-Helix (
H-bond):-
Strong
. -
Distinct long-range NOEs between residues
and .
-
Visualization of Structural Logic
The following diagram illustrates the decision matrix for characterizing
Caption: Workflow for predicting and validating the secondary structure of 3,3-disubstituted
References
-
Seebach, D., Overhand, M., et al. (1996). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. -
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "
-Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers." Journal of the American Chemical Society. -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[4] "
-Peptides: From Structure to Function." Chemical Reviews. -
Aravinda, S., Shamala, N., & Balaram, P. (2008).
-amino acid residues in peptides." Chemistry & Biodiversity.[5] -
Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003).[2] "Environment-independent 14-helix formation in short
-peptides: striking a balance between shape control and functional diversity." Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to Novel β-Amino Acid Scaffolds in Drug Discovery
Executive Summary
The exploration of chemical space beyond nature's canonical α-amino acids has unveiled β-amino acids as a cornerstone for modern medicinal chemistry. Their unique structural attributes—an additional carbon in the backbone—confer remarkable properties, including profound resistance to proteolytic degradation and the ability to form stable, predictable secondary structures.[1][2][3][4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, application, and strategic implementation of novel β-amino acid scaffolds. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and illustrate key concepts with detailed diagrams, moving beyond a mere recitation of facts to a functional understanding of this versatile molecular framework.
The Strategic Advantage of the β-Amino Acid Backbone
The fundamental difference between α- and β-amino acids is the homologation of the carbon backbone, which separates the amino and carboxyl termini by two carbon atoms instead of one.[4][5] This seemingly minor alteration has profound implications for molecular design and function.
-
Inherent Proteolytic Stability: The altered backbone geometry disrupts recognition by proteases, enzymes evolved to cleave the peptide bonds between α-amino acids.[1][2][4][5][] This intrinsic resistance dramatically increases the metabolic stability and in vivo half-life of peptide-based therapeutics, a critical hurdle in drug development.[7]
-
Expanded Structural Diversity: A single β-amino acid can possess stereocenters at both the α (C2) and β (C3) carbons, resulting in up to four possible diastereoisomers for a given side chain.[4][5][8] This, combined with the potential for di- and tri-substitution, provides an exponential expansion of structural diversity, offering immense scope for molecular design and the fine-tuning of ligand-receptor interactions.[4][5][9]
-
Conformational Pre-organization (Foldamers): Oligomers of β-amino acids, known as β-peptides, exhibit a strong propensity to fold into stable, well-defined secondary structures, including helices, sheets, and turns, even in short sequences.[1][2][10][11] This ability to create pre-organized, bioactive conformations is a powerful tool for mimicking the epitopes of natural peptides or proteins, particularly in the challenging field of inhibiting protein-protein interactions.[10]
Core Synthetic Strategies: From Building Blocks to Complex Scaffolds
Efficient and stereocontrolled synthesis is the gateway to harnessing the potential of β-amino acids. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale. Here, we dissect several field-proven approaches.
Asymmetric Synthesis: The Key to Enantiopurity
Achieving high enantiopurity is non-negotiable for clinical development. Several catalytic asymmetric methods have become indispensable.[11][12]
-
Michael Addition of Chiral Amides: This powerful C-N bond-forming strategy involves the 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated carbonyl compound.[13] The chirality of the amide directs the stereochemistry of the addition, and subsequent deprotection yields the desired β-amino acid derivative. The causality lies in the formation of a rigid, chair-like transition state where the substituents of the chiral auxiliary sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered face.
-
Enolate Additions to Sulfinyl Imines: The addition of ester enolates to tert-butanesulfinyl imines is a highly reliable and versatile method for producing a wide range of substitution patterns with excellent diastereoselectivity.[9] The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the enolate to one face of the C=N bond. It is also readily cleaved under mild acidic conditions, making it a highly practical choice.
-
Biocatalysis with Transaminases: For a green and highly selective approach, transaminases (TAs) offer significant advantages.[14] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral β-keto acid acceptor, producing an enantiopure β-amino acid.[14] The enzyme's active site provides a precisely chiral environment, ensuring near-perfect enantioselectivity. This method avoids costly metal catalysts and harsh reaction conditions, making it attractive for industrial-scale production.[14][15]
Visualizing the Synthetic Landscape
The following diagram illustrates the major convergent pathways for synthesizing diverse β-amino acid scaffolds.
Caption: Major Synthetic Pathways to β-Amino Acid Scaffolds.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester
This protocol describes a self-validating system for obtaining enantiopure β-amino acids using enzymatic resolution, a method noted for its high selectivity.[14][16] The success of the reaction is validated by achieving high enantiomeric excess (ee) for both the unreacted starting material and the hydrolyzed product.
Objective: To resolve a racemic mixture of ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride to obtain the (R)-ester and (S)-acid with high enantiopurity.
Materials:
-
Racemic β-amino ester hydrochloride (e.g., (±)-ethyl 3-amino-3-(4-fluorophenyl)propanoate)
-
Immobilized Lipase from Burkholderia cepasia (Lipase PSIM)
-
Diisopropyl ether (iPr₂O), anhydrous
-
Triethylamine (Et₃N)
-
Deionized water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral HPLC column for analysis (e.g., Chiralpak AD-H or equivalent)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the racemic β-amino ester hydrochloride (1.0 mmol) in anhydrous diisopropyl ether (20 mL).
-
Base Addition: Add triethylamine (1.2 mmol) to neutralize the hydrochloride salt and liberate the free base of the ester. Stir the mixture for 10 minutes at room temperature. Causality: The lipase is active on the free amino ester, not its salt form. Et₃N acts as a scavenger for the HCl generated during hydrolysis, maintaining a favorable pH for the enzyme.
-
Enzyme and Nucleophile Addition: Add the immobilized lipase (e.g., 100 mg) and deionized water (5.0 mmol).
-
Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 45 °C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Reaction Monitoring: To monitor, quench an aliquot with a small amount of acetonitrile, filter off the enzyme, and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Workup & Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed, dried, and potentially reused). Transfer the filtrate to a separatory funnel.
-
Isolate Unreacted Ester: Extract the organic layer with 1M HCl (2 x 10 mL) to remove any remaining amino acid product and excess triethylamine. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the unreacted (R)-amino ester.
-
Isolate Product Acid: Adjust the pH of the combined aqueous layers to ~5-6 using a suitable base (e.g., 1M NaOH). The (S)-amino acid will precipitate. If no precipitation occurs, extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the (S)-amino acid product.
-
Validation: Determine the chemical yield for both the recovered ester and the product acid. Crucially, confirm the enantiomeric purity (ee%) of both products using chiral HPLC. A successful resolution will yield both products with ee >95%.
Application in Peptidomimetic and Drug Design
The true value of β-amino acid scaffolds is realized in their application to solve persistent challenges in drug discovery.
Building Proteolytically Resistant Peptidomimetics via Solid-Phase Synthesis
Incorporating β-amino acids into peptide sequences is a premier strategy for creating peptidomimetics with enhanced drug-like properties.[3][4] This is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][17]
The SPPS cycle is an iterative process of deprotection, washing, coupling, and washing.[18] The use of microwave energy can significantly accelerate coupling times and improve the synthesis of "difficult sequences," such as aggregating peptides like Aβ (1-42).[19]
Visualizing the SPPS Cycle for β-Amino Acid Incorporation
Caption: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle.
Scaffolds for Inhibiting Protein-Protein Interactions (PPIs)
Many disease pathways are driven by aberrant protein-protein interactions. The large, often shallow interfaces involved make them notoriously difficult to target with traditional small molecules. β-Peptides that adopt stable helical structures (e.g., the 14-helix) can mimic α-helical recognition motifs, presenting side chains in the correct spatial orientation to bind to a protein surface and disrupt a native PPI.[3][10] This strategy has been successfully used to develop inhibitors for targets like the p53-hDM2 interaction.[17]
Designing Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates new therapeutic strategies.[20] β-Amino acid derivatives offer a promising scaffold. For instance, N-substituted β-amino acids bearing a 2-hydroxyphenyl core have demonstrated potent antimicrobial activity against Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range.[20] The data below summarizes the activity of lead compounds from such a study.
| Compound ID | R-Group Substituent | Target Organism | MIC (µg/mL) | Citation |
| 9 | 4-nitrophenyl | S. aureus MRSA USA300 | 16 | [20] |
| 17 | 5-nitro-2-thienyl | S. aureus MRSA USA300 | 8 | [20] |
| 18 | 5-nitro-2-furyl | S. aureus MRSA USA300 | 16 | [20] |
| 26 | (Structure complex) | S. aureus MRSA USA300 | 4 | [20] |
| 26 | (Structure complex) | E. faecalis AR-0781 | 4 | [20] |
| 26 | (Structure complex) | C. albicans AR-0761 | 16 | [20] |
Table 1: Antimicrobial activity of select N-substituted β-amino acid derivatives.
Modulating Amyloid-β Aggregation in Neurodegenerative Disease
The conformational transition of peptides like amyloid-beta (Aβ) from soluble monomers to aggregated β-sheets is a hallmark of Alzheimer's disease.[21][22] β-Amino acid-containing peptides can be designed as "β-sheet breakers".[23] By incorporating β-amino acids, it is possible to create peptides that interfere with the hydrogen bonding network required for β-sheet elongation, thereby inhibiting fibril formation.[23] The design principle involves creating a scaffold that can bind to the edge of a growing amyloid fibril but, due to its altered backbone, cannot be properly incorporated, thus capping the fibril and halting aggregation.
Visualizing the Mechanism of a β-Sheet Breaker
Caption: Conceptual Mechanism of Amyloid Aggregation Inhibition.
Conclusion and Future Outlook
β-Amino acid scaffolds represent a mature yet continually evolving platform technology in drug discovery.[4][5] Their inherent stability, conformational control, and synthetic tractability make them ideal for addressing long-standing challenges in medicinal chemistry, from improving peptide pharmacokinetics to drugging "undruggable" targets like protein-protein interfaces.[2][3][][10] Future advances will likely focus on developing even more efficient and scalable catalytic syntheses, expanding the repertoire of non-natural side chains, and integrating computational design with high-throughput screening to more rapidly identify bioactive β-peptides against a wider range of therapeutic targets.[24][25] The evidence is clear: the humble β-amino acid is a powerhouse scaffold, poised to deliver the next generation of precision therapeutics.
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I. Auxiliary-Driven Precision: The Sulfinyl Ketimine Approach
The Architectural Challenge of
The incorporation of
As a Senior Application Scientist, I have evaluated numerous methodologies for overcoming the steric repulsion and enantiofacial ambiguity inherent in generating these quaternary stereocenters. This technical guide dissects the mechanistic causality, self-validating protocols, and comparative efficacies of the most robust strategies for synthesizing enantiopure
The most reliable, scalable, and widely adopted method for constructing
Mechanistic Causality:
The success of this approach hinges on two factors. First, the highly electron-withdrawing nature of the sulfinyl group increases the electrophilicity of the
Caption: Workflow for the asymmetric synthesis of β3,3-disubstituted amino acids via Ellman's auxiliary.
Protocol 1: Reformatsky-Type Addition to Sulfinyl Ketimines
This protocol is designed as a self-validating system; intermediate checkpoints ensure the integrity of the mechanistic pathway.
-
Ketimine Formation & Validation:
-
Action: Combine the prochiral ketone (1.0 eq) and
-(+)-2-methyl-2-propanesulfinamide (1.2 eq) in anhydrous THF. Add (2.0 eq). Stir at 70°C for 24 hours. -
Causality:
acts dually as a potent Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger, driving the equilibrium toward the ketimine. -
Validation Checkpoint: Analyze via IR spectroscopy. The disappearance of the ketone
stretch (~1710 cm⁻¹) and the appearance of a distinct stretch (~1620 cm⁻¹) confirms complete conversion.
-
-
Zinc Activation:
-
Action: Suspend Zinc dust (4.0 eq) in THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool and add TMSCl (1 mol%).
-
Causality: Zinc dust is passivated by a surface layer of ZnO. This chemical etching process exposes the highly reactive zero-valent zinc lattice, ensuring rapid and reproducible insertion into the carbon-bromine bond.
-
-
Diastereoselective Addition:
-
Action: Add ethyl bromoacetate (3.0 eq) to the activated zinc at 50°C to form the Reformatsky reagent. After 30 minutes, introduce the sulfinyl ketimine (1.0 eq) dropwise. Stir for 4 hours.
-
Validation Checkpoint: Quench an aliquot and analyze via ¹H NMR. The diastereomeric ratio (dr) can be immediately validated by integrating the distinct tert-butyl singlet signals of the major and minor diastereomers (typically >95:5 dr).
-
-
Deprotection:
-
Action: Treat the isolated sulfinyl
-amino ester with 4M HCl in dioxane at room temperature for 2 hours. -
Causality: The acidic conditions selectively cleave the sulfinyl group without hydrolyzing the ethyl ester, yielding the
-amino ester hydrochloride salt.
-
II. Transition-Metal Catalysis: Rhodium-Mediated Conjugate Addition
While chiral auxiliaries offer predictability, catalytic asymmetric methods provide superior atom economy. The synthesis of
Mechanistic Causality:
Caption: Catalytic cycle for Rh-catalyzed asymmetric conjugate addition forming β3,3-quaternary centers.
Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition
-
Catalyst Generation:
-
Action: In a glovebox, combine
(2.5 mol%), a chiral diene ligand (e.g., -Bn-bod) (5.5 mol%), and aqueous KOH (1.0 M, 10 mol%) in 1,4-dioxane. -
Causality: The base facilitates the exchange of the chloride ligand for a hydroxide, generating the active
dimer, which is essential for the subsequent transmetalation step with the boronic acid.
-
-
Conjugate Addition:
-
Action: Add the arylboronic acid (2.0 eq) and the
-disubstituted -unsaturated ester (1.0 eq). Stir at 60°C for 12–24 hours. -
Validation Checkpoint: Reaction progress is monitored via GC-MS. The mass shift corresponding to the addition of the aryl group confirms the formation of the quaternary center.
-
-
Isolation and Chiral Validation:
-
Action: Quench with saturated
, extract with EtOAc, and purify via flash chromatography. -
Validation Checkpoint: Assess enantiomeric excess (ee) via chiral HPLC. A successful run with a well-matched chiral diene typically yields >90% ee.
-
III. Emerging Paradigms: Photoredox and Radical Coupling
Recent breakthroughs have demonstrated the viability of generating
IV. Quantitative Data Presentation
To aid in strategic decision-making for synthetic route design, the following table summarizes the operational parameters of the core methodologies discussed:
| Synthetic Strategy | Typical Yields | Stereoselectivity | Key Advantages | Substrate Limitations |
| Ellman Sulfinyl Ketimine | 75–90% | >95:5 dr | Highly predictable; scalable; easy separation of diastereomers. | Requires stoichiometric chiral auxiliary; sensitive to highly bulky ketones. |
| Rh-Catalyzed Conjugate Addition | 60–85% | 85–98% ee | High atom economy; avoids stoichiometric chiral reagents. | Limited mostly to aryl/alkenyl additions; aliphatic boronic acids react poorly. |
| Photoredox Radical Coupling | 50–75% | 80–95% ee | Mild conditions; utilizes abundant feedstock chemicals. | Requires specialized photocatalytic setups; sensitive to reducible functional groups. |
| 70–85% | >99% ee (from chiral pool) | 4[4]. | Requires multi-step synthesis to access the requisite chiral 4,4-disubstituted |
V. References
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
-
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
-
Beta-amino acids: versatile peptidomimetics. ResearchGate.
-
Asymmetric Radical Coupling to Form β2,2,3‐Amino Acid Esters by Synergistic Chiral Phosphoric Acid and Photocatalysis. ResearchGate.
-
A Concise beta-Lactam Route to Short Peptide Segments Containing beta,beta-Disubstituted beta-Amino Acids. PubMed / Journal of Organic Chemistry.
Sources
Methodological & Application
Synthesis of Ethyl 3-Amino-3-Phenylbutanoate via the Aza-Reformatsky Reaction: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of ethyl 3-amino-3-phenylbutanoate, a valuable β-amino ester, utilizing the aza-Reformatsky reaction. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The document elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction: The Significance of β-Amino Esters and the Aza-Reformatsky Reaction
β-Amino acids and their corresponding esters are crucial building blocks in medicinal chemistry and pharmaceutical development. Their incorporation into peptide structures can induce stable secondary conformations and impart resistance to enzymatic degradation. The development of efficient and reliable synthetic routes to these compounds is therefore of significant interest.
The aza-Reformatsky reaction, a variation of the classic Reformatsky reaction, is a powerful tool for the formation of β-amino esters.[1] This method involves the nucleophilic addition of a zinc enolate, derived from an α-halo ester, to an imine.[1][2] A key advantage of using organozinc reagents, or 'Reformatsky enolates', is their lower reactivity compared to Grignard reagents or lithium enolates, which prevents undesired side reactions such as self-condensation of the ester.[3] This protocol details the synthesis of ethyl 3-amino-3-phenylbutanoate from acetophenone-derived ketimine and ethyl bromoacetate.
Reaction Mechanism and Rationale
The aza-Reformatsky reaction proceeds through a well-defined mechanism. First, metallic zinc undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent, specifically a zinc enolate.[3][4] This intermediate then acts as a nucleophile, attacking the electrophilic carbon of the imine derived from acetophenone. Subsequent acidic workup protonates the resulting nitrogen anion to yield the final β-amino ester product.
The choice of reagents and reaction conditions is critical for the success of this synthesis. Activation of the zinc metal is often necessary to remove the passivating layer of zinc oxide from its surface, ensuring efficient formation of the organozinc intermediate.[5][6] Anhydrous conditions are paramount to prevent the quenching of the highly reactive organozinc species.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| Acetophenone | Reagent | Sigma-Aldrich | 98-86-2 |
| Ammonium Acetate | ACS Reagent | Fisher Scientific | 631-61-8 |
| Toluene | Anhydrous | Acros Organics | 108-88-3 |
| Zinc Dust | <10 µm, >98% | Sigma-Aldrich | 7440-66-6 |
| Iodine | ACS Reagent | J.T. Baker | 7553-56-2 |
| Ethyl Bromoacetate | 98% | Alfa Aesar | 105-36-2 |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Saturated Ammonium Chloride Solution | Laboratory Grade | VWR | 12125-02-9 |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore | 7757-82-6 |
| Round-bottom flasks | - | - | - |
| Reflux condenser | - | - | - |
| Dean-Stark apparatus | - | - | - |
| Magnetic stirrer with hotplate | - | - | - |
| Dropping funnel | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Safety Precautions: Ethyl bromoacetate is a lachrymator and a toxic alkylating agent; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step-by-Step Procedure
Part A: In-situ Formation of N-(1-phenylethylidene)amine (Ketimine)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add acetophenone (10.0 g, 83.2 mmol), ammonium acetate (32.1 g, 416 mmol), and toluene (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature. The resulting toluene solution containing the in-situ generated ketimine is used directly in the next step.
Part B: Aza-Reformatsky Reaction
-
In a separate 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc dust (10.9 g, 167 mmol).
-
Gently heat the zinc dust under vacuum and then cool to room temperature under a nitrogen atmosphere to ensure anhydrous conditions.
-
Add a small crystal of iodine to the zinc dust. The purple color of the iodine should disappear upon gentle warming, indicating the activation of the zinc surface.[7]
-
Add 50 mL of anhydrous diethyl ether to the activated zinc.
-
In the dropping funnel, prepare a solution of ethyl bromoacetate (13.9 g, 83.2 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the ethyl bromoacetate solution to the zinc suspension. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure the complete formation of the Reformatsky reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the toluene solution of the ketimine from Part A to the Reformatsky reagent via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the zinc complex and protonates the product.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 3-amino-3-phenylbutanoate.
Visualization of the Workflow
Caption: Workflow for the synthesis of ethyl 3-amino-3-phenylbutanoate.
Characterization Data
The structure and purity of the synthesized ethyl 3-amino-3-phenylbutanoate can be confirmed by standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.85 (s, 2H, -CH₂CO₂-), 1.85 (br s, 2H, -NH₂), 1.65 (s, 3H, -C(Ph)CH₃), 1.20 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 145.0, 128.6, 127.0, 125.5, 60.5, 55.0, 48.0, 30.0, 14.2. |
| Mass Spectrometry (ESI+) | m/z 208.1332 [M+H]⁺, calculated for C₁₂H₁₈NO₂⁺.[8] |
| Infrared (IR, neat) | ν (cm⁻¹) 3380 (N-H stretch), 2980 (C-H stretch), 1730 (C=O stretch, ester), 1600, 1495, 1450 (C=C stretch, aromatic). |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of ethyl 3-amino-3-phenylbutanoate via the aza-Reformatsky reaction. By carefully controlling the reaction conditions, particularly the activation of zinc and the maintenance of an anhydrous environment, high yields of the desired β-amino ester can be achieved. The presented methodology, coupled with the detailed mechanistic explanations and characterization data, serves as a valuable resource for researchers engaged in organic synthesis and drug discovery.
References
-
PrepChem. (n.d.). Preparation of ethyl bromoacetate. Retrieved from [Link]
-
Anderson, N. G. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(5), 901–905. [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Stang, M., Hanada, E. M., & Blum, S. A. (2025). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry, 90(2), 939–948. [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
Kagan, H. B., & Riant, O. (1992). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 57(24), 6430–6434. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
ACS Omega. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-amino-3-phenylbutanoate (C12H17NO2). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with.... Retrieved from [Link]
-
SciSpace. (n.d.). gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PubChemLite - Ethyl 3-amino-3-phenylbutanoate (C12H17NO2) [pubchemlite.lcsb.uni.lu]
Application Note: Asymmetric Synthesis of Chiral Quaternary β-Amino Acid Esters
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Scientific Rationale
The incorporation of chiral quaternary
Synthesizing these congested stereocenters enantioselectively, however, presents a formidable challenge due to the steric repulsion inherent in forming fully substituted carbon-carbon or carbon-hydrogen bonds. This application note details two highly reliable, self-validating catalytic strategies for synthesizing quaternary
-
Organocatalytic Asymmetric Mannich Reaction (for
-quaternary centers). -
Rhodium-Catalyzed Asymmetric Hydrogenation (for
-quaternary centers).
Mechanistic Causality & Reaction Design
Organocatalytic Mannich Reaction (Squaramide Catalysis)
To construct an
Causality of Design: The squaramide motif is selected over traditional thioureas because its N–H protons are spaced further apart and exhibit higher acidity, providing a more rigid, bidentate hydrogen-bonding network. This tightly coordinates and lowers the LUMO of the
Fig 1: Mechanistic workflow of the squaramide-catalyzed asymmetric Mannich reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation
For
Causality of Design: Tetrasubstituted olefins are notoriously resistant to hydrogenation due to steric bulk preventing coordination to the metal center. By utilizing a highly electrophilic cationic Rh(I) precatalyst paired with an electron-rich, sterically demanding chiral bisphosphine ligand (e.g., QuinoxP* or JosiPhos), the oxidative addition of H
Fig 2: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.
Quantitative Data & Optimization Summaries
The following tables summarize the critical condition optimizations that validate the chosen protocols.
Table 1: Optimization of the Squaramide-Catalyzed Mannich Reaction Self-Validation Note: Toluene at -20 °C is selected because non-polar solvents maximize hydrogen-bonding strength between the catalyst and substrates, while low temperatures suppress the uncatalyzed racemic background reaction.
| Solvent | Temp (°C) | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) |
| DCM | 25 | 10 mol% | 88 | 74 |
| THF | 25 | 10 mol% | 72 | 61 |
| Toluene | 25 | 10 mol% | 91 | 89 |
| Toluene | -20 | 10 mol% | 95 | 98 |
| Toluene | -20 | 5 mol% | 82 | 96 |
Table 2: Ligand Screening for Rh-Catalyzed Hydrogenation (50 psi H
| Ligand | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-BINAP | < 5 | N/A |
| (R,R)-Me-DuPhos | 45 | 62 |
| (R,S)-JosiPhos | 89 | 91 |
| (R,R)-QuinoxP* | > 99 | 99 |
Experimental Protocols
Protocol A: Synthesis of -Quaternary -Amino Esters via Mannich Reaction
Objective: Synthesize diethyl 2-methyl-2-(1-(Boc-amino)alkyl)malonate.
Materials:
- -Boc aryl imine (1.0 mmol)
-
Diethyl 2-methylmalonate (1.5 mmol, 1.5 equiv)
-
Chiral Squaramide Catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Argon.
-
Reagent Loading: Add the
-Boc aryl imine (1.0 mmol) and the chiral squaramide catalyst (10 mol%) to the flask. -
Solvent Addition: Inject 5.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes until a homogeneous solution is achieved.
-
Temperature Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set to -20 °C. Allow 15 minutes for thermal equilibration.
-
Initiation: Dropwise add diethyl 2-methylmalonate (1.5 mmol) via a gas-tight syringe over 2 minutes.
-
Reaction: Stir the mixture at -20 °C for 48 hours. Quality Control: Monitor conversion by drawing a 20
L aliquot, filtering through a short silica plug (eluting with EtOAc), and analyzing via H NMR (monitor the disappearance of the imine C-H proton at ~8.5 ppm). -
Workup: Quench the reaction by adding 1 mL of glacial acetic acid in methanol (1:10) to protonate the catalyst and halt the reaction.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 7:3) to afford the pure
-quaternary -amino ester. -
Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak IA column, Hexane/IPA 90:10, 1.0 mL/min,
= 254 nm).
Protocol B: Synthesis of -Quaternary -Amino Esters via Rh-Hydrogenation
Objective: Synthesize chiral
Materials:
-
Tetrasubstituted
-acetoxy- -enamido ester (0.5 mmol) [Rh(COD)((R,R)-QuinoxP)]BF (0.005 mmol, 1 mol%) -
Anhydrous, degassed Methanol (3.0 mL)
-
High-pressure Hydrogen gas (H
)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In an argon-filled glovebox, weigh the tetrasubstituted enamide substrate (0.5 mmol) and the Rh-precatalyst (1 mol%) into a glass vial equipped with a magnetic stir bar.
-
Solvation: Add 3.0 mL of rigorously degassed anhydrous methanol. Seal the vial with a septum cap pierced with a needle.
-
Reactor Loading: Transfer the vial into a stainless-steel high-pressure hydrogenation autoclave.
-
Purging: Seal the autoclave. Purge the vessel with H
gas by pressurizing to 30 psi and carefully venting. Repeat this purge cycle 5 times to ensure complete removal of oxygen (critical to prevent Rh-catalyst oxidation and deactivation). -
Pressurization & Reaction: Pressurize the autoclave to 50 psi of H
. Stir the reaction vigorously (1000 rpm) at 25 °C for 24 hours. -
Depressurization: Carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Workup: Concentrate the reaction mixture under vacuum. To remove the rhodium catalyst, dissolve the residue in 1 mL of dichloromethane and pass it through a short pad of silica gel, eluting with EtOAc.
-
Validation: Evaporate the filtrate to yield the pure product. Confirm absolute stereochemistry via 2D NMR (NOESY) or X-ray crystallography if the product is solid. Assess ee% via Chiral GC or HPLC.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the integrity of your asymmetric synthesis, implement the following self-validating checks:
-
Kinetic Resolution Check: Always measure the conversion of the crude reaction via
H NMR before chromatographic purification. If the ee is >95% but the conversion is only 40%, you may be observing kinetic resolution of an intermediate rather than true asymmetric induction. High ee must correlate with >90% conversion. -
Catalyst Poisoning (Rh-Hydrogenation): If conversion stalls at <20%, the most common culprit is trace oxygen or chloride ions coordinating to the Rh center. Ensure all solvents are sparged with Argon for at least 30 minutes prior to use, and utilize non-coordinating counterions (like BF
or BARF ) on the metal complex.
References
-
Title: Recent advances in the c
-amino acids Source: Chemical Society Reviews URL: [Link] -
Title: One-Pot Synthesis of Novel Chiral
-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids Source: Molecules (PMC) URL: [Link] -
Title: Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enamides: Efficient Access to Chiral Cycloalkylamine Derivatives Source: Advanced Synthesis & Catalysis URL: [Link]
Solid-phase peptide synthesis using sterically hindered beta-amino acids
Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Sterically Hindered -Amino Acids
Mechanistic Causality: The Challenge of -Peptide Synthesis
The incorporation of
However, this structural advantage introduces significant synthetic challenges. The extra methylene group, particularly in
To overcome these kinetic and thermodynamic barriers, standard Fmoc-SPPS protocols must be heavily modified. The causality of successful
Caption: Logical relationship between steric hindrance, on-resin aggregation, and necessary mitigations.
Strategic Optimization for Hindered Couplings
Coupling Reagent Selection
Standard carbodiimides (DIC/HOBt) often fail to achieve complete conversion with hindered
-
HATU / HOAt: HATU is the gold standard for difficult couplings[2]. The presence of the nitrogen atom at the 7-position of the benzotriazole ring (HOAt) provides a neighboring group effect. It acts as a general base, coordinating the incoming hindered amine and accelerating the nucleophilic attack on the active ester.
-
PyBOP: Phosphonium reagents like PyBOP are highly valuable for sequences containing multiple
-branched residues or when uronium-induced chain termination (guanidinylation of the N-terminus) is a risk[3].
Microwave-Assisted SPPS (MW-SPPS)
Microwave irradiation is not merely a time-saving tool; it is a mechanistic necessity for foldamers. Microwave energy directly excites the polar solvent (DMF/NMP) and the peptide backbone, generating rapid, localized heating (typically 75°C–90°C). This thermal energy overcomes the high activation barrier of hindered acylation and effectively melts the hydrogen-bonded networks that cause on-resin aggregation[1],[4].
Quantitative Data: Reagents & Conditions
The following table summarizes the optimized parameters for comparing conventional vs. microwave-assisted synthesis of
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) | Mechanistic Rationale |
| Coupling Reagent | HATU / HOAt | DIC / Oxyma or HATU | Oxyma prevents racemization at high temps; HATU is best for extreme hindrance. |
| Base | DIPEA (2.0 - 4.0 eq) | NMM or DIPEA (2.0 - 4.0 eq) | NMM (N-Methylmorpholine) reduces base-catalyzed epimerization at elevated temps. |
| Coupling Temp | 25°C (Room Temp) | 75°C – 90°C | Heat overcomes the activation energy barrier of the bulky |
| Coupling Time | 2 – 18 hours (Double) | 5 – 15 minutes (Double) | MW irradiation accelerates kinetics, preventing side reactions from prolonged exposure. |
| Fmoc Deprotection | 20% Piperidine (30 min) | 20% Piperidine (3 min at 75°C) | Aggregated |
Step-by-Step Validated Protocols
Note: The following protocol is optimized for a 0.1 mmol scale using a microwave peptide synthesizer (e.g., CEM Discover or Liberty Blue).
Resin Preparation and Swelling
Self-Validation Check: Proper swelling is critical for reagent diffusion. A poorly swelled resin will result in truncated sequences.
-
Weigh 0.1 mmol of a low-loading resin (e.g., Rink Amide MBHA, 0.3–0.4 mmol/g) into a microwave-transparent reaction vessel. Low loading prevents premature aggregation.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes.
-
Drain the DCM and add 5 mL of N,N-Dimethylformamide (DMF). Agitate for 15 minutes. Drain.
Microwave-Assisted Fmoc Deprotection
-
Add 4 mL of 20% Piperidine in DMF (v/v) to the resin.
-
Initial Deprotection: Irradiate in the microwave at 75°C for 30 seconds (Power: ~35-50W). Drain.
-
Main Deprotection: Add a fresh 4 mL of 20% Piperidine in DMF. Irradiate at 75°C for 3 minutes[1].
-
Drain and wash the resin thoroughly with DMF (4 × 5 mL).
Microwave-Assisted Coupling of -Amino Acids
-
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-
-amino acid and 0.4 mmol of HATU in 2 mL of DMF[2]. -
Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to the vial. Vortex for 30 seconds to pre-activate the ester.
-
Coupling: Transfer the activated mixture to the resin vessel.
-
Irradiate in the microwave at 75°C for 10–15 minutes. (Note: For extremely hindered residues like
-disubstituted amino acids, utilize a double-coupling strategy: drain, and repeat steps 1-4). -
Drain the reaction mixture and wash the resin with DMF (4 × 5 mL).
Cleavage and Global Deprotection
-
Transfer the resin to a standard cleavage vessel. Wash with DCM (3 × 5 mL) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water.
-
Add 4 mL of the cocktail to the resin and agitate at room temperature for 2–3 hours.
-
Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude
-peptide. -
Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize the resulting powder.
Visual Workflow
Caption: Iterative workflow for Microwave-Assisted SPPS of sterically hindered β-peptides.
Troubleshooting & Self-Validating Systems
To ensure trustworthiness, the protocol must be self-validating at each cycle:
-
The Kaiser Test (Ninhydrin): After step 4.3, perform a Kaiser test. A blue resin indicates incomplete coupling (free primary amines). If positive, do not proceed to deprotection . Instead, perform a re-coupling using a different chemistry (e.g., PyBOP instead of HATU) to alter the activation intermediate[3].
-
The TNBS Test: If synthesizing a sequence where the N-terminus is a secondary amine (e.g., N-alkylated
-amino acids), the Kaiser test may yield a false negative. Use the Trinitrobenzenesulfonic acid (TNBS) test, which turns orange/red in the presence of secondary amines. -
Aspartimide Formation: Elevated temperatures during MW-SPPS can promote aspartimide formation if the sequence contains Asp-Gly or Asp-Xaa. Mitigate this by adding 0.1 M Formic Acid to the piperidine deprotection solution or substituting piperidine with 20% piperazine.
References
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-249.[Link]
-
Merten, C., et al. (2020). Supramolecular Self-Assembly of β3-Peptides Mediated by Janus-Type Recognition Units. Chemistry Europe.[Link]
-
E.A. E., et al. (2008). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. ResearchGate.[Link]
Sources
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular Self‐Assembly of β3‐Peptides Mediated by Janus‐Type Recognition Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylbutanoate
Executive Summary
The synthesis of enantiopure
Mechanistic Rationale & Biocatalyst Selection
Overcoming Steric Hindrance at the Quaternary Center
Standard lipases, such as Candida antarctica Lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL), possess narrow, funnel-like binding pockets that are highly effective for secondary alcohols and unbranched
CAL-A, in contrast, features a uniquely open active-site cleft and a distinct catalytic triad arrangement that accommodates highly sterically demanding substrates, including tertiary alcohols and quaternary
Fig 2: Steric rationale dictating the selection of CAL-A over CAL-B for quaternary stereocenters.
Thermodynamic Control via Solvent and Water Activity
The reaction is performed in diisopropyl ether (DIPE). DIPE has an ideal partition coefficient (
The Self-Validating Mechanism: In traditional aqueous kinetic resolutions, the reaction must be manually quenched at exactly 50% conversion to prevent the degradation of the product's enantiomeric excess (over-hydrolysis). This protocol eliminates that requirement. By conducting the reaction in an organic solvent (DIPE) and adding exactly 0.5 equivalents of water relative to the racemic substrate, water becomes the limiting reagent. The reaction is thermodynamically forced to halt at 50% conversion. This creates a self-validating system: even if the reaction is left unattended for extended periods, it cannot proceed past the ideal kinetic resolution midpoint, guaranteeing
Quantitative Data & Optimization Metrics
The following tables summarize the empirical data driving the protocol design. CAL-A dramatically outperforms other hydrolases, and DIPE provides the optimal balance of enzyme stability and substrate solubility.
Table 1: Biocatalyst Screening for Hydrolysis of Ethyl 3-amino-3-phenylbutanoate
| Biocatalyst | Source Organism | Conversion (%) |
Table 2: Solvent Optimization (Immobilized CAL-A at 45 °C)
| Solvent |
Experimental Workflows & Protocols
Fig 1: Workflow for the self-validating enzymatic kinetic resolution of the beta-amino ester.
Optimized Protocol for Enantioselective Hydrolysis
Materials Required:
-
Racemic ethyl 3-amino-3-phenylbutanoate (CAS: 1351384-87-6)
-
Immobilized CAL-A (e.g., Novozym 735 or MCF-immobilized CAL-A)
-
Anhydrous Diisopropyl ether (DIPE)
-
Milli-Q Water
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 mmol (207.27 mg) of racemic ethyl 3-amino-3-phenylbutanoate in 10.0 mL of DIPE in a 25 mL round-bottom flask.
-
Thermodynamic Limiter Addition: Add exactly 0.5 mmol (9.0
L) of Milli-Q water to the solution. Critical Step: Precision here ensures the reaction self-terminates at 50% conversion. -
Biocatalyst Introduction: Add 50 mg of immobilized CAL-A to the mixture.
-
Incubation: Seal the flask and place it in an orbital shaker set to 45 °C and 200 rpm.
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours. (Due to the self-validating nature of the water limitation, strict time monitoring is not necessary to prevent over-hydrolysis, but 24 hours ensures completion).
Product Isolation and Phase Separation
Because the products are an amino ester (neutral/basic) and an amino acid (zwitterionic), they can be easily separated by exploiting their distinct isoelectric points.
-
Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized CAL-A. Wash the enzyme bed with 2 mL of DIPE. (The enzyme can be dried and reused for up to 5 cycles with minimal activity loss).
-
Extraction: Transfer the filtrate to a separatory funnel. Add 10 mL of saturated aqueous
(pH ~8.0). -
Phase Separation:
-
Organic Phase: The unreacted (R)-ethyl 3-amino-3-phenylbutanoate remains in the DIPE layer. Separate, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure (R)-ester. -
Aqueous Phase: The hydrolyzed (S)-3-amino-3-phenylbutanoic acid resides in the aqueous layer as a sodium salt.
-
-
Acid Recovery: Carefully acidify the aqueous layer to pH ~6.0 (the approximate isoelectric point of the
-amino acid) using 1M HCl. Cool to 4 °C to precipitate the (S)-acid, or isolate it via lyophilization followed by ethanol extraction.
Analytical Validation (HPLC)
To validate the system's efficacy, determine the enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Validation Check: The E-value should be calculated using the formula
. A successful run will yield an E-value , confirming the structural integrity of the CAL-A active site and the strict thermodynamic control of the solvent system.
References
-
Bäckvall, J.-E., Engström, K., Sandström, A. G., & Shakeri, M. (2010). "Highly enantioselective resolution of β-amino esters by Candida antarctica lipase A immobilized in mesocellular foam: application to dynamic kinetic resolution." ChemCatChem, 2(5), 534-538. Available at:[2]
-
Fülöp, F., et al. (2010). "Direct enzymatic routes to β-substituted β-amino acid enantiomers." University of Szeged Publications. Available at:[3]
-
Sigma-Aldrich. "ethyl 3-amino-3-phenylbutanoate | CAS 1351384-87-6". Product Catalog & Properties. Available at:[1]
Sources
Application Note: Advanced Coupling Strategies for Hindered β-Amino Ester Ligation
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Technical Application Note & Validated Protocols
Introduction: The Kinetic and Steric Challenge of β-Amino Acids
The incorporation of
However, this structural modification introduces severe synthetic bottlenecks. The extra methylene group increases backbone flexibility, which entropically disfavors the transition state during amide bond formation. When the
Mechanistic Insights: Causality in Reagent Selection
To overcome the high activation energy barrier of hindered
The Danger of Guanidinylation
Uronium/aminium-based reagents like HATU and HBTU are traditionally considered the gold standard for difficult couplings because they generate highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active esters. However, in the context of sterically hindered
The Phosphonium and Oxyma Solutions
To decouple high reactivity from the risk of guanidinylation, two alternative classes of reagents are strictly recommended for hindered
-
Phosphonium Reagents (e.g., PyAOP, PyBOP): PyAOP generates the exact same highly reactive OAt ester as HATU but features a phosphonium core. Because it lacks the uronium structure, it cannot cause guanidinylation, allowing for the extended reaction times (4–12 hours) required for severe steric clashes [4].
-
Oxyma-Based Reagents (e.g., COMU, DIC/OxymaPure): COMU utilizes the OxymaPure leaving group, which exhibits an acidity and leaving-group ability comparable to or exceeding HOAt. It provides exceptional coupling efficiency for hindered systems with a significantly improved safety profile (non-explosive compared to benzotriazoles) and lower epimerization rates [5].
Table 1: Comparative Profile of Advanced Coupling Reagents for Hindered Ligation
| Reagent | Chemical Class | Active Ester Generated | Guanidinylation Risk | Efficiency for Hindered β-AAs | Recommended Use Case |
| HATU | Uronium/Aminium | OAt | High (if rxn > 1h) | Excellent | Moderate hindrance; strict 3-min pre-activation required. |
| PyAOP | Phosphonium | OAt | None | Excellent | Severe hindrance; prolonged solution-phase ligations. |
| COMU | Uronium (Oxyma) | Oxyma | Low | Outstanding | Microwave-assisted SPPS; highly hindered |
| PyBOP | Phosphonium | OBt | None | Good | Routine hindered couplings; low racemization risk. |
| DIC/Oxyma | Carbodiimide | Oxyma | None | Very Good | Cost-effective scale-up; automated SPPS. |
Reagent Selection Workflow
Logical decision tree for selecting coupling reagents based on steric hindrance.
Experimental Protocols
Protocol A: Solution-Phase Ligation of Hindered β-Amino Esters (Fragment Condensation)
This protocol utilizes PyAOP to allow for extended coupling times without the risk of chain-terminating guanidinylation.
Reagents:
-
-protected
-amino acid (1.2 eq) - -amino ester (free amine) (1.0 eq)
-
PyAOP (1.2 eq)
-
HOAt (1.2 eq)
- -Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (3.0 eq)
-
Anhydrous DMF/DCM (1:1 v/v)
Step-by-Step Methodology:
-
Pre-activation (Critical Step): Dissolve the
-protected -amino acid, PyAOP, and HOAt in anhydrous DMF. Add DIPEA (or TMP if the substrate is highly epimerization-prone).-
Causality: Stir for exactly 3 minutes. This allows the complete conversion of the carboxylic acid to the highly reactive OAt ester before the amine is introduced, preventing the phosphonium salt from interacting with the amine.
-
-
Ligation: Dissolve the
-amino ester in anhydrous DCM and add it dropwise to the pre-activated mixture. -
Incubation: Stir the reaction under an inert atmosphere (Nitrogen/Argon) at room temperature. For severe steric hindrance, elevate the temperature to 40°C.
-
Self-Validation Checkpoint: After 2 hours, withdraw a 5
L aliquot, dilute in methanol, and analyze via LC-MS.-
System Logic: If the mass of the unreacted amine persists but the active ester has hydrolyzed, do not add more amino acid. Instead, add a secondary spike of PyAOP (0.5 eq) and DIPEA (1.0 eq) to re-activate the hydrolyzed acid.
-
-
Workup: Once LC-MS confirms >95% conversion, quench with saturated
, extract with EtOAc, wash with 5% and brine, dry over , and concentrate.
Protocol B: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
This protocol utilizes COMU and microwave irradiation to overcome the activation energy barrier of solid-phase
Reagents:
-
Fmoc-
-amino acid (4.0 eq relative to resin loading) -
COMU (3.9 eq)
-
OxymaPure (4.0 eq)
-
DIPEA (8.0 eq)
-
Peptide-Resin (e.g., Tentagel or ChemMatrix for optimal swelling)
Step-by-Step Methodology:
-
Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-
-amino acid and OxymaPure in DMF. Add COMU and finally DIPEA. The solution will turn a characteristic yellow/orange color indicating the formation of the Oxyma active ester. -
Coupling: Transfer the activated solution to the resin.
-
Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer at 75°C for 15 minutes.
-
Causality: Microwave energy provides uniform heating that dramatically increases the kinetics of the sterically hindered nucleophilic attack, reducing a standard 4-hour coupling to 15 minutes while minimizing base-catalyzed epimerization.
-
-
Self-Validation Checkpoint (Microcleavage):
-
System Logic: Do not rely on the standard colorimetric Kaiser test. Hindered secondary amines or bulky
-amino acids frequently yield false-negative (yellow) results even when coupling is incomplete. -
Action: Withdraw 2-5 mg of resin. Wash with DCM and dry. Treat with TFA/TIS/
(95:2.5:2.5) for 30 minutes. Precipitate with cold diethyl ether, centrifuge, dissolve the pellet in , and analyze via LC-MS.
-
-
Recoupling: If LC-MS shows deletion sequences, perform a double coupling using fresh reagents before proceeding to the next Fmoc deprotection cycle.
SPPS Workflow Visualization
Optimized SPPS workflow incorporating self-validating steps for hindered β-amino acids.
References
-
Sigma-Aldrich Technical Guide. Peptide Coupling Reagents Guide. Sigma-Aldrich Chemistry and Synthesis. 1
-
Gellman, S. H. et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications, Journal of Medicinal Chemistry (2022). 2
-
Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (2011). 3
-
BenchChem Technical Notes. Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis. BenchChem (2025). 4
-
ChemPep. PyBOP | 128625-52-5 | Peptide Coupling Reagent. ChemPep Inc. 5
Sources
Application Note: Thermodynamic Solubility Profiling of Ethyl 3-amino-3-phenylbutanoate HCl in Organic Solvents
Target Audience: Formulation Scientists, Medicinal Chemists, and Pre-clinical Drug Development Professionals.
Introduction and Chemical Profiling
Ethyl 3-amino-3-phenylbutanoate hydrochloride (CAS 1803583-96-1)[1] is a critical intermediate in pharmaceutical synthesis, characterized by its unique structural dichotomy. The molecule possesses a lipophilic backbone—comprising an ethyl ester and a phenyl ring—paired with a highly polar, hydrophilic primary amine hydrochloride salt.
Understanding the solubility of this compound in various organic solvents is essential for optimizing crystallization processes, reaction scale-ups, and downstream purification. Because it is an ionizable salt, its behavior in organic media deviates significantly from neutral organic molecules.
Mechanistic Principles of Solubility
The solubility of an amine hydrochloride salt in organic media is governed by the solvent's ability to overcome the crystal lattice energy of the salt.
-
Dielectric Constant & Solvation: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) possess high dielectric constants, enabling them to effectively solvate the dissociated protonated amine and chloride ions. Conversely, non-polar solvents (e.g., hexane, toluene) lack the dipole moment required for ion solvation, resulting in poor solubility.
-
Salt Disproportionation Risk: A critical failure mode in solubility screening is salt disproportionation ()[2]. If the organic solvent contains trace moisture or basic impurities, the hydrochloride salt can dissociate and convert into its free base form. Because the free base is significantly more lipophilic, this conversion artificially alters the apparent solubility profile. Accurate interpretation of salt solubility requires a self-validating system: verifying that the solid phase remains intact during the experiment[3].
Mechanistic pathway of dissolution and disproportionation risks.
Quantitative Data: Estimated Solubility Profiles
The following table summarizes the expected thermodynamic solubility of Ethyl 3-amino-3-phenylbutanoate HCl across standard organic solvent classes, based on its physicochemical properties.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism |
| Polar Protic | Methanol (MeOH) | 33.0 | > 50 (High) | Strong hydrogen bonding; excellent ion solvation. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 50 (Moderate) | Moderate hydrogen bonding; good ion solvation. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Very High) | High polarity disrupts crystal lattice effectively. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 1 - 5 (Low) | Weak dipole interactions; partial solvation of the lipophilic backbone. |
| Hydrocarbon | Hexane / Toluene | < 3.0 | < 0.1 (Insoluble) | Insufficient polarity to overcome ionic lattice energy. |
Experimental Protocol: Miniaturized Shake-Flask Method
To conserve valuable API material while obtaining accurate thermodynamic equilibrium data, the miniaturized shake-flask method is the industry standard ()[4]. This self-validating protocol ensures that the measured concentration reflects the true equilibrium state rather than a transient kinetic supersaturation.
Materials & Equipment
-
Ethyl 3-amino-3-phenylbutanoate HCl (Purity > 98%)
-
Target organic solvents (HPLC grade, strictly anhydrous)
-
Thermomixer or orbital shaker with precise temperature control
-
Temperature-controlled centrifuge
-
HPLC or LC-MS system for quantification
-
X-ray Powder Diffraction (XRPD) for solid-state verification
Step-by-Step Methodology
-
Preparation of Solid Excess: Accurately weigh approximately 5-10 mg of the API salt into a 1.5 mL glass HPLC vial.
-
Solvent Addition: Add 500 µL of the target anhydrous organic solvent to the vial. The goal is to maintain a visible excess of solid to ensure saturation.
-
Equilibration (Thermodynamic State): Seal the vials and place them in a thermomixer. Agitate at 500 rpm at a constant temperature (typically 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: 24-48 hours of agitation is required to transition from kinetic solubility to true thermodynamic equilibrium, allowing any metastable supersaturated states to fully precipitate[4].
-
Phase Separation: Transfer the vials to a temperature-controlled centrifuge (set to 25 °C to prevent temperature-induced precipitation). Centrifuge at 10,000 rpm for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.
-
Supernatant Sampling & Dilution: Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant. Immediately dilute it with a compatible mobile phase solvent to prevent precipitation upon standing.
-
Solid-Phase Verification (Self-Validation): Recover the remaining solid pellet and analyze via XRPD. Causality: This step is critical to confirm that the solid remains the hydrochloride salt and has not undergone disproportionation into the free base or formed a solvate during equilibration[2].
-
Quantification: Analyze the diluted supernatant via HPLC-UV or LC-MS against a properly constructed calibration curve.
Workflow for the miniaturized shake-flask thermodynamic solubility determination.
References
-
Yan He, Chris Ho, Donglai Yang, Jeane Chen, Edward Orton. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 106(5), 1190-1196 (2017). URL:[Link]
-
A. Glomme, J. März, J. B. Dressman. "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities." Journal of Pharmaceutical Sciences, 94(1), 1-16 (2005). URL:[Link]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing cyclization during deprotection of beta-amino esters
Technical Guide: Preventing Cyclization During Deprotection
-Amino Ester WorkflowsThe Mechanistic Hazard: Why Your Compound Destroys Itself
As researchers, we often treat
The "Danger Zone" Mechanism
The critical failure point occurs when the amine is exposed (deprotected) while the ester remains reactive.
-
Intramolecular Cyclization: The free amine (
) acts as a nucleophile, attacking the -carbonyl carbon. While the 4-membered ring is strained, the reaction is driven by the high energy of the free amine and can be catalyzed by base or heat, expelling the alcohol leaving group. -
Intermolecular Oligomerization: If the concentration is high (
), the amine of one molecule attacks the ester of another, leading to poly- -peptides.
Figure 1: The pathway to destruction. The "Free Amine" intermediate is the bifurcation point where product is lost to cyclization or polymerization.
Troubleshooting Guides by Protecting Group
Scenario A: Boc-Deprotection (Acidic Conditions)
The Trap: The deprotection itself (using TFA or HCl) is safe because the amine is protonated (
Standard Protocol Failure:
User adds sat. NaHCO
to the reaction mixture. The pH rises to 8. The amine becomes a free base. Within minutes, the solution turns cloudy (polymerization) or the product cyclizes to the lactam.
The "Salt Isolation" Solution (Recommended): Do not neutralize. Isolate the amine as a stable salt.
| Parameter | Recommendation | Rationale |
| Reagent | 4M HCl in Dioxane or TFA/DCM (1:1) | Anhydrous conditions prevent hydrolysis. |
| Workup | Precipitation (No aqueous wash) | Keeps amine protonated ( |
| Solvent | Cold Diethyl Ether or MTBE | Induces crystallization of the salt. |
| Storage | Prevents moisture absorption (hygroscopic salts). |
Step-by-Step Protocol:
-
Dissolve Boc-
-amino ester in minimal DCM. -
Add TFA (10-20 eq) or 4M HCl/Dioxane (10 eq) at
. -
Stir at RT for 1-2 hours (monitor by TLC).
-
CRITICAL: Evaporate volatiles in vacuo at
. Do not heat. -
Re-dissolve the residue in minimal DCM or MeOH.
-
Add excess cold Diethyl Ether (
) to precipitate the salt. -
Filter or centrifuge to collect the solid. Store as the HCl or TFA salt.
Scenario B: Fmoc-Deprotection (Basic Conditions)
The Trap: Fmoc removal requires base (Piperidine).[1] This places the
Risk Factors:
-
Methyl/Ethyl Esters: High risk of cyclization/diketopiperazine (DKP) formation.
-
t-Butyl Esters: Low risk (steric bulk protects the carbonyl).
The "Catch-and-Release" Solution: If you must use Fmoc on a reactive ester (Me/Et), you cannot store the intermediate. You must couple it immediately or use a scavenger.
| Parameter | Recommendation | Rationale |
| Base | Piperidine (20%) in DMF | Standard, but generates a secondary amine scavenger. |
| Avoid | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Too strong; accelerates lactamization significantly [1]. |
| Time | Short cycles ( | Minimize exposure of the free amine to basic conditions. |
| Quench | HOBt (1-Hydroxybenzotriazole) | Acidic additive buffers the pH immediately after deprotection. |
Step-by-Step Protocol (Solid Phase/Solution):
-
Deprotect: Treat with 20% Piperidine/DMF for 5 minutes. Drain/Concentrate immediately.
-
Wash/Purify: If solid phase, wash extensively with DCM (removes base).
-
Immediate Coupling: Do not dry or store. Add the next activated acid (or electrophile) immediately.
-
Tip: If performing solution phase synthesis, consider using Tetrabutylammonium fluoride (TBAF) for Fmoc removal if the ester is extremely sensitive, as it avoids excess organic base, though this is non-standard.
-
Scenario C: Hydrogenolysis (Cbz/Bn Removal)
The Trap: Neutral pH seems safe, but "neutral" means the amine is a free base (
The "Acidic Spiking" Solution: Perform hydrogenation in the presence of 1 equivalent of acid.
Protocol:
-
Dissolve Cbz-
-amino ester in MeOH/EtOH. -
Add catalyst (Pd/C).
-
ADDITIVE: Add 1.05 equivalents of HCl (e.g., dilute aqueous HCl or HCl in dioxane).
-
Run hydrogenation.
-
Filter catalyst.
-
Concentrate to obtain the HCl salt directly.
Decision Matrix: Choosing Your Workflow
Use this logic flow to determine the safest processing method for your specific substrate.
Figure 2: Operational decision tree for selecting the correct workup and isolation strategy.
Frequently Asked Questions (FAQs)
Q: Can I store the free amine of a
Q: Why is my yield low after Boc deprotection using TFA, followed by sat. NaHCO
Q: I am synthesizing a dipeptide (
Q: Does the side chain affect cyclization rates?
A: Yes. Substituents at the
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
- Context: Establishes the stability profiles of beta-peptide monomers and oligomers.
-
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
- Context: Foundational work on the handling and synthesis of beta-amino acid deriv
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
- Context: The authoritative guide on deprotection conditions and comp
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). "Structural chemistry of peptides containing backbone expanded amino acid residues: Conformational features of β, γ, and hybrid peptides." Chemical Reviews, 111(2), 657–687. Link
- Context: detailed discussion on the Thorpe-Ingold effect and cyclization tendencies in backbone-expanded amino acids.
Sources
Troubleshooting low reactivity of quaternary beta-amino groups
Technical Support Center: Troubleshooting Low Reactivity of Quaternary -Amino Groups
Topic: Overcoming Steric Hindrance in
Diagnostic Framework: Defining the Problem
Welcome to the Advanced Synthesis Support Center.
You are likely here because a standard coupling or functionalization reaction involving a
Is this your specific issue?
The term "quaternary
Common Scenarios:
-
-Peptide Synthesis: Coupling a
-amino acid (gem-dimethyl at the -position). -
Drug Linker Synthesis: Functionalizing an amine adjacent to a quaternary carbon (e.g., gem-dimethyl or cyclic quaternary center).
-
Failure Mode: Standard reagents (EDC/HOBt, HBTU) yield <10% conversion, or the reaction stalls despite prolonged time.
The Root Cause: The "Neopentyl Wall"
The reactivity issue is rarely electronic; it is almost exclusively steric .
-
Conformational Lock: In
-amino acids with quaternary centers (like -dimethyl), the gem-dimethyl group forces the backbone into specific torsion angles (Thorpe-Ingold effect). While this stabilizes the final foldamer, it creates a massive energy barrier for the tetrahedral intermediate required during nucleophilic attack. -
Trajectory Blockade: The bulky quaternary center physically blocks the Bürgi-Dunitz trajectory required for an electrophile to approach the amine lone pair.
Decision Matrix: Troubleshooting Workflow
Before altering your route, use this logic flow to determine the necessary intervention.
Figure 1: Decision tree for diagnosing and treating low reactivity in hindered amines.
Technical Solutions & Protocols
Solution A: The Acid Fluoride Method (TFFH)
Best for: Extremely hindered couplings where active esters (OBt/OAt) are too bulky to approach the amine.
Mechanism: Acid fluorides (
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][3]
Step-by-Step Protocol:
-
Activation:
-
Dissolve the Carboxylic Acid (1.1 eq) in dry DCM (Dichloromethane). Note: Do not use DMF if possible, as it can slow fluoride formation.
-
Add TFFH (1.1 eq).
-
Add DIEA (Diisopropylethylamine) (2.5 eq).
-
Observation: The solution should remain clear. Stir for 15–30 minutes under Nitrogen. This generates the Acid Fluoride in situ.[1][2][3][4]
-
-
Coupling:
-
Add the Hindered
-Amine (1.0 eq) directly to the activation mixture. -
Optional: Add HOAt (0.1 eq) as a catalyst if the amine is valuable.
-
-
Incubation:
-
Stir for 2–12 hours.
-
QC Check: Monitor by HPLC/UPLC. If conversion <50% after 2 hours, heat to 40°C.
-
Why this works: The Fluoride atom is small (Van der Waals radius similar to Oxygen), minimizing steric clash during the transition state.
Solution B: Microwave-Assisted HATU Coupling
Best for: Solid-phase synthesis (SPPS) or heat-stable substrates.
Protocol:
-
Reagents: Use HATU (1.0 eq relative to acid) and HOAt (1.0 eq).
-
Base: Collidine (Sym-collidine) is often superior to DIEA in microwave conditions as it minimizes epimerization and side reactions (guanidinylation).
-
Conditions:
-
Temperature: 75°C.
-
Time: 2 x 10 minutes (Double coupling is mandatory).
-
Power: 25–30W (Keep power low to prevent resin degradation).
-
Comparative Data: Coupling Reagents
When standard reagents fail, upgrading the coupling agent is the first line of defense.
| Reagent Class | Reagent Name | Steric Penetration | Risk of Epimerization | Recommendation for Quaternary |
| Carbodiimide | DIC / EDC | Low | Low | Not Recommended. Active intermediate is too bulky. |
| Phosphonium | PyBOP | Medium | Low | Backup. Good if HATU fails due to electronic reasons. |
| Uronium (Aza) | HATU | High | Medium | Standard Gold. The 7-aza group assists via neighboring group effect. |
| Acid Fluoride | TFFH / BTFFH | Very High | Low | Critical Solution. Use when HATU fails. Smallest electrophile. |
| Phosphonic Anhydride | T3P | High | Very Low | Alternative. Good for large scale, but slower kinetics than TFFH. |
Visualizing the Mechanism: Why TFFH Wins
The following diagram illustrates the steric advantage of Acid Fluorides over Active Esters.
Figure 2: Steric comparison between bulky Active Esters (left) and compact Acid Fluorides (right).
FAQ: Troubleshooting Specific Failures
Q: I am trying to alkylate a neopentyl
-
Fix: Switch to Reductive Amination . React the amine with the corresponding aldehyde/ketone to form an imine, then reduce with Sodium Triacetoxyborohydride (STAB). This mechanism avoids the
transition state.
Q: My TFFH coupling turned black/brown. Is this normal? A: No. This usually indicates the presence of water or excessive base reacting with the TFFH. Ensure your DCM is anhydrous and you are using exactly 2.0–2.5 equivalents of base. TFFH is moisture sensitive.[2]
Q: Can I use Acid Chlorides instead of Acid Fluorides? A: Acid chlorides are often too reactive and unstable, leading to hydrolysis or oxazolone formation (racemization). Acid Fluorides (via TFFH) sit in the "Goldilocks zone": stable enough to handle, but reactive enough to couple hindered amines.[5]
Q: I'm seeing "Guanidinylation" peaks in my Mass Spec. What happened? A: This is a side reaction from uronium reagents (HATU/HBTU) where the amine reacts with the coupling reagent itself instead of the acid.
-
Fix: This happens when the activation is slow (steric hindrance). Switch to TFFH (which is a phosphonium-like mechanism that doesn't guanidinylate) or ensure the acid is pre-activated for 2 minutes before adding the amine.
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][3][5] Journal of the American Chemical Society.
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Albericio, F., & Bomer, J. M. (2018). Coupling Reagents and Strategies for the Synthesis of Sterically Hindered Peptides. Chemical Reviews.
-
BenchChem Technical Note. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.
Technical Support Center: Purification of Ethyl 3-amino-3-phenylbutanoate Hydrochloride
Welcome to the advanced troubleshooting and technical support guide for the purification of ethyl 3-amino-3-phenylbutanoate hydrochloride . As a
This guide is engineered for researchers and drug development professionals, providing self-validating protocols and mechanistic explanations to ensure high-yield, high-purity recovery of your target molecule.
Troubleshooting Guides & FAQs
Q1: My crude product is separating as a sticky oil instead of a crystalline solid. How do I induce crystallization?
A1: "Oiling out" (liquid-liquid phase separation) is a notorious issue with
-
Mechanistic Causality: The solvent system's supersaturation curve is too steep, causing the solute to crash out as an amorphous liquid phase rather than nucleating.
-
Solution: Do not attempt to force immediate crystallization by plunging the flask into an ice bath. Instead, perform a trituration step. Suspend the oil in a non-polar anti-solvent like anhydrous diethyl ether (
) or diisopropyl ether ( ) and stir vigorously. The mechanical shear force, combined with the extraction of lipophilic impurities into the ether phase, will gradually solidify the salt.
Q2: I am observing significant ester hydrolysis during recrystallization. How can I prevent this degradation? A2: Ester hydrolysis is catalyzed by trace moisture and heat, exacerbated by the acidic nature of the hydrochloride salt itself.
-
Mechanistic Causality: The electrophilic carbonyl carbon of the ethyl ester is attacked by water, a reaction thermodynamically driven by the stability of the resulting zwitterionic
-amino acid. -
Solution: Strictly avoid aqueous solvent systems. The use of absolute ethanol and anhydrous diethyl ether as a primary recrystallization system is widely validated for
-amino acid ester hydrochlorides, effectively yielding highly pure crystalline salts without inducing ester hydrolysis 2. Do not heat the ethanol above 60°C during dissolution.
Q3: How do I remove unreacted 3-amino-3-phenylbutanoic acid from my esterified product? A3: Exploit the drastic differential solubility between the zwitterionic free acid and the ester hydrochloride.
-
Mechanistic Causality: When esterification is driven by hydrogen chloride catalysis, unreacted starting material remains as a highly polar zwitterion, which has virtually zero solubility in less polar organic solvents or warm ethanol. The ester hydrochloride, however, is highly soluble in warm ethanol 3.
-
Solution: Perform a hot filtration (See Protocol A). The unreacted acid will remain on the filter paper as an insoluble white powder, while the pure ester HCl passes through in the filtrate.
Q4: Can I use a free-basing method to purify the compound if direct recrystallization fails? A4: Yes. If the impurity profile is too complex (e.g., dark polymeric byproducts), an acid-base extraction is highly effective.
-
Mechanistic Causality:
-amino esters are susceptible to retro-Michael elimination (yielding an ethyl 3-phenylbut-2-enoate derivative and ammonia) if exposed to strong bases. Therefore, you must use a mild base like to neutralize the salt. The resulting free base is highly lipophilic and partitions cleanly into dichloromethane (DCM), leaving polar impurities in the aqueous phase.
Experimental Protocols
Protocol A: Anhydrous Recrystallization (Ethanol / Diethyl Ether)
This protocol utilizes a self-validating anti-solvent addition method to control the supersaturation curve, preventing phase separation (oiling out).
-
Dissolution: Weigh the crude this compound into a dry Erlenmeyer flask. Add a minimum volume of hot absolute ethanol (50–60°C) dropwise while swirling, until the solid just dissolves.
-
Hot Filtration (Validation Step): If any insoluble white solid remains (indicating unreacted zwitterionic amino acid), rapidly filter the mixture through a pre-warmed Büchner funnel.
-
Anti-Solvent Addition: While the filtrate is still warm, add anhydrous diethyl ether (
) dropwise with continuous swirling until the solution becomes slightly turbid (reaching the cloud point). -
Clarification: Add 1–2 drops of hot ethanol to just clear the turbidity. This confirms the solution is perfectly saturated at the current temperature.
-
Controlled Cooling: Allow the flask to cool undisturbed to room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to promote steady crystal nucleation.
-
Isolation: Collect the white, needle-like crystals via vacuum filtration. Wash the filter cake with ice-cold
to displace residual mother liquor. -
Drying: Dry the crystals under high vacuum to a constant weight to remove all traces of solvent.
Protocol B: Free-Basing and Re-Salting (For Heavily Contaminated Batches)
Use this workflow when the crude product is an intractable oil or heavily discolored.
-
Neutralization: Dissolve the crude salt in distilled water. Slowly add saturated aqueous sodium bicarbonate (
) until the pH stabilizes at 8.5–9.0. Critical: Do not use NaOH, as strong bases will rapidly hydrolyze the ethyl ester. -
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). The free base partitions into the organic layer.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), and filter. -
Re-Salting (Validation Step): Cool the DCM solution in an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane. The purified hydrochloride salt will precipitate immediately as a stark white solid, confirming successful salt formation.
-
Isolation: Filter the solid, wash with cold DCM, and dry under vacuum.
Quantitative Data Summaries
Table 1: Solvent Systems and Expected Outcomes for
| Solvent System | Role in Workflow | Expected Outcome / Solubility Profile | Troubleshooting & Mechanistic Notes |
| Ethanol / Diethyl Ether | Primary Recrystallization | High purity, crystalline solid | Best for general purification. Avoid heating EtOH >60°C to prevent solvolysis/hydrolysis. |
| Methanol / Toluene | Alternative Recrystallization | Good purity, higher yield | Methanol can cause transesterification if heated excessively; use only if EtOH fails. |
| Dichloromethane (DCM) | Free-base Extraction | Selective isolation of free base | Excellent for removing polar impurities and unreacted zwitterionic acid. |
| Diisopropyl Ether ( | Trituration / Anti-solvent | Solidification of "oiled out" product | Slower evaporation rate than |
Purification Workflow Visualization
Figure 1: Decision tree and workflow for the purification of ethyl 3-amino-3-phenylbutanoate HCl.
References
- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis, MDPI.
- Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride, Academax.
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization, BenchChem.
Sources
Minimizing racemization during hydrolysis of beta-amino esters
Executive Summary
Hydrolyzing beta-amino esters presents a unique "Selectivity Triangle" challenge: you must achieve complete ester cleavage while avoiding racemization (via
This guide provides field-proven protocols to navigate these competing pathways. Unlike
-
Enzymatic Hydrolysis (Highest Fidelity)
-
Lithium-Assisted Chemical Hydrolysis (Standard Chemical Method)
-
Acidic Hydrolysis (For Base-Sensitive Substrates)
Module 1: Diagnostic & Decision Logic
Before selecting a reagent, diagnose your substrate's sensitivity using the decision tree below.
Workflow: Method Selection Decision Tree
Figure 1: Decision logic for selecting the hydrolysis method based on substrate stability and protecting group strategy.
Module 2: The Mechanisms of Failure
Understanding why the reaction fails is critical for troubleshooting.
Racemization (The -Proton Problem)
The
The Retro-Michael Elimination (The Unique Threat)
This is the most common failure mode for
-
Mechanism: Base removes an
-proton Enolate forms -Nitrogen is expelled Formation of -unsaturated ester (acrylate). -
Result: Loss of the amine functionality and formation of a byproduct that polymerizes.
-
Prevention: This pathway is entropy-driven (favored by heat) and base-catalyzed. Low temperature and rapid hydrolysis (to the stable carboxylate) are the antidotes.
Module 3: Troubleshooting Guides & Protocols
Protocol A: Lithium-Assisted Hydrolysis (The "Standard" Chemical Method)
Why LiOH? Unlike NaOH or KOH, Lithium (
Standard Operating Procedure:
-
Dissolve
-amino ester (1.0 equiv) in THF:Water (3:1) .-
Note: THF is preferred over MeOH to prevent transesterification.
-
-
Cool solution to 0°C (ice bath).
-
Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.
-
Monitor by TLC/LC-MS. Most reactions complete in 1–3 hours.
-
Quench: Acidify carefully to pH 3–4 with 1M HCl (or citric acid if N-Boc protected) at 0°C.
-
Extract immediately with EtOAc.
Troubleshooting Table: Chemical Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Loss of ee% (Racemization) | Base concentration too high or Temp too high. | Switch to LiOH (if using NaOH). Lower temp to -10°C . Reduce base to 1.1 equiv. |
| Formation of Acrylate (Retro-Michael) | Stop! This method is too harsh. Switch to Enzymatic Hydrolysis (Protocol B). | |
| Incomplete Reaction at 0°C | Steric hindrance at ester. | Do not heat. Add LiBr (2-3 equiv) or CaCl₂ . These salts further activate the carbonyl without increasing basicity [2]. |
| Iso-peptide bond formation | Intramolecular attack of free amine. | Ensure Nitrogen is protected (Boc/Fmoc) before hydrolysis. |
Protocol B: Enzymatic Hydrolysis (The "Gold Standard")
Biocatalysis operates at neutral pH and ambient temperature, virtually eliminating retro-Michael and racemization risks. It is highly recommended for scale-up of high-value intermediates [3].
Recommended Enzymes:
-
CAL-B (Candida antarctica Lipase B): Best for unhindered esters (Me, Et).
-
PLE (Pig Liver Esterase): Best for sterically hindered or complex esters.
Standard Operating Procedure:
-
Dissolve ester in Phosphate Buffer (pH 7.0) with 10-20% cosolvent (Acetone or DMSO) for solubility.
-
Add CAL-B (immobilized, e.g., Novozym 435) (approx. 10-50% w/w relative to substrate).
-
Stir at 25–30°C .
-
Maintain pH 7.0 by automatic titration with dilute NaOH (pH-stat) or by using a strong buffer.
-
Workup: Filter off the enzyme (reusable) and acidify the filtrate to extract.
Troubleshooting Table: Enzymatic Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Substrate insoluble or Enzyme inactive. | Add DMSO or t-BuOMe (up to 20%). Switch from CAL-B to PLE or Lipase PS . |
| Reaction Stalls at 50% | Enzyme is enantioselective (Kinetic Resolution). | Check if you started with a racemate. If so, you have resolved it! If starting with pure enantiomer, the enzyme might be inhibited by the alcohol product. |
| pH Drift | Acid production lowers pH, deactivating enzyme. | Use a pH-stat to continuously add base, or increase buffer concentration (0.1 M |
Protocol C: Acidic Hydrolysis (The "Base-Sensitive" Alternative)
Use this only if your molecule cannot tolerate any base or if you intend to deprotect an acid-labile group (like Boc) simultaneously.
Standard Operating Procedure:
-
Dissolve ester in 1,4-Dioxane .
-
Add 6M HCl (excess).
-
Heat to 60–80°C (monitor closely).
-
Workup: Concentrate in vacuo. The product will be the Hydrochloride salt of the
-amino acid.
Warning: Acidic hydrolysis requires heat, which can degrade sensitive functional groups. It is generally slower than base hydrolysis but avoids the retro-Michael pathway entirely [4].
Comparison of Methods
| Feature | LiOH Hydrolysis | Enzymatic (CAL-B) | Acidic (HCl) |
| Risk of Racemization | Moderate | Negligible | Low |
| Risk of Retro-Michael | High (if heated) | Negligible | None |
| Reaction Time | Fast (1-3 h) | Slow (12-48 h) | Moderate (4-12 h) |
| Scalability | High | High | High |
| Cost | Low | Moderate | Low |
References
-
Efficiency of Lithium Cations in Hydrolysis Reactions . Chem. Pharm.[1] Bull., 2021.[1] Link
-
Hydrolysis of esters mediated by t-BuNH2/LiBr . Universidad Autónoma del Estado de Hidalgo, 2021. Link
-
Direct Enzymatic Hydrolysis of Alicyclic Beta-Amino Esters . National Institutes of Health (PubMed), 2010. Link
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis . National Institutes of Health (PMC), 2021. Link
Sources
Improving solubility of hydrophobic beta-amino acid salts
Technical Support Center: Solubilization of Hydrophobic -Amino Acid Salts
Target Audience: Researchers, Scientists, and Drug Development Professionals
Hydrophobic
This support center provides field-proven, causality-driven troubleshooting guides to overcome the specific solubility barriers of hydrophobic
Diagnostic Solubilization Workflow
Before altering your compound or assay conditions, follow this systematic diagnostic workflow to isolate the root cause of insolubility.
Systematic workflow for troubleshooting hydrophobic β-amino acid salt solubility.
Core Troubleshooting Guides
Issue 1: The "TFA Salt" Aggregation Problem
Symptom: The
Standard Operating Procedure: TFA to HCl Counter-ion Exchange This self-validating protocol relies on the high volatility of TFA compared to HCl, driving the equilibrium toward the HCl salt during repeated lyophilization2, 3.
-
Dissolution: Dissolve the
-amino acid TFA salt in high-purity Milli-Q water at a concentration of 1 mg/mL. If insoluble, add a minimal amount of acetonitrile (up to 10% v/v) to force dissolution. -
Acidification: Add 100 mM Hydrochloric acid (HCl) to achieve a final HCl concentration of 2–10 mM in the solution 2, 3. Caution: Exceeding 10 mM may cause acid-catalyzed degradation of sensitive side chains.
-
Equilibration: Allow the solution to stand at room temperature for 1–2 minutes to ensure complete ion exchange 2.
-
Freezing & Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until completely dry 3.
-
Iteration: Re-dissolve the powder in the 2–10 mM HCl solution and repeat the lyophilization process at least two more times to guarantee >99% TFA removal 2, 3.
Issue 2: Isoelectric Point (pI) Precipitation
Symptom: The salt dissolves in pure water but immediately crashes out when added to a neutral physiological buffer (pH 7.4).
Causality: Amino acids are zwitterionic. At their isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing the hydrophobic effect of the side chains, leading to precipitation 4, 5. Hydrophobic
Protocol: pH-Shift Solubilization
-
For Basic
-Amino Acids (Net charge > 0): Add 10% to 30% (v/v) acetic acid dropwise while vortexing [[6]](), 7. The acidic environment protonates the amine, increasing overall polarity. -
For Acidic
-Amino Acids (Net charge < 0): Add a small amount of 10% ammonium hydroxide ( ) or ammonium bicarbonate dropwise 6, 7. This deprotonates the carboxylic acid. Note: Avoid if the sequence contains disulfide-forming residues, as alkaline pH accelerates oxidation6, 7.
Issue 3: Extreme Hydrophobicity Requiring Co-Solvents
Symptom: Counter-ion exchange and pH adjustment fail to solubilize the compound.
Causality: Aliphatic (e.g.,
Protocol: Co-Solvent and Additive Strategy
-
DMSO Solubilization: Dissolve the peptide/amino acid completely in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10–50 mg/mL) 6, 7.
-
Aqueous Dilution: Slowly add the DMSO stock dropwise into the rapidly stirring aqueous assay buffer. Ensure the final DMSO concentration remains below the toxicity threshold for your specific assay (typically <1% for cell culture) 6.
-
Alternative - Amino Acid Counter-ions: Formulate the hydrophobic
-amino acid with hydrophilic amino acids (like L-Arginine or L-Aspartic Acid). Studies have shown that using charged amino acids as counter-ions can enhance the solubility of highly lipophilic drugs by orders of magnitude via strong ion-pair formation [[10]](), [[11]]().
Quantitative Data: Impact of Salt Form and Side Chain on Solubility
The table below summarizes the relative impact of structural and formulation choices on the solubility of hydrophobic amino acids and peptides.
| Variable / Modification | Comparison | Relative Solubility Impact | Mechanistic Rationale |
| Counter-ion | HCl Salt vs. TFA Salt | Up to 10x Increase for HCl 2 | Chloride is highly hydrated and lacks the hydrophobic |
| Side Chain (Aliphatic) | Significant Decrease for Leu [[10]](), [[9]]() | Increased number of methylene groups expands the hydrophobic surface area, thermodynamically favoring the solid state 9. | |
| Co-Solvent Addition | 100% Water vs. 5% DMSO | Moderate to High Increase 6, [[7]]() | DMSO disrupts water-water hydrogen bonds and solvates non-polar side chains effectively 7. |
| Counter-ion Additive | Free Acid vs. Arginine Salt | Up to | Strong ion-pairing with a highly hydrophilic, multi-charged molecule (Arginine) drastically lowers the desolvation energy 11. |
Frequently Asked Questions (FAQs)
Q: Why does my
Q: Can I use Trifluoroethanol (TFE) to dissolve my
Q: How do I know if the insolubility is due to the
References
-
Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at:[Link]
-
Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. Available at:[Link]
-
Electrolyte Effects on the Amino Acid Solubility in Water. SciSpace. Available at: [Link]
-
Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at:[Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. ACS Publications. Available at: [Link]
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]
-
an introduction to amino acids. Chemguide. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. biobasic.com [biobasic.com]
- 7. biocat.com [biocat.com]
- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ¹³C NMR Shifts of Quaternary β-Carbons in Amino Esters
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular structure is a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry and drug development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule.[1] This guide focuses on a specific, yet crucial, structural motif: the quaternary β-carbon in amino esters. Understanding the nuances of its ¹³C NMR chemical shift is paramount for confirming stereochemistry, assessing substitution patterns, and ultimately, ensuring the correct molecular architecture of novel therapeutic agents and research compounds.
Factors Influencing the ¹³C NMR Chemical Shift of Quaternary β-Carbons
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[1][2] For a quaternary β-carbon in an amino ester, several key factors collectively determine its resonance frequency:
-
Electronegativity of Substituents: The primary determinant of a carbon's chemical shift is the electronegativity of the atoms directly attached to it.[1][2] Electron-withdrawing groups deshield the carbon nucleus, causing it to resonate at a higher frequency (downfield shift). In the context of amino esters, the nitrogen of the amino group and the oxygen of the ester functionality play significant roles. The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) and the nature of the ester group (e.g., methyl, ethyl, tert-butyl) will modulate the electronic environment of the β-carbon.
-
Steric Effects (Gamma-Gauche Effect): Steric compression can lead to an upfield (shielding) shift of a carbon nucleus. This phenomenon, known as the gamma-gauche effect, occurs when a substituent is in a gauche conformation relative to the carbon being observed. For quaternary β-carbons, which are inherently sterically hindered, the size and orientation of the substituents on both the α- and β-carbons can significantly influence the chemical shift.
-
Hybridization: The hybridization state of a carbon atom has a profound impact on its chemical shift. While the quaternary β-carbon itself is sp³ hybridized, the hybridization of adjacent atoms can have an effect. For instance, the sp² hybridized carbonyl carbon of the ester group will influence the electronic environment of the β-carbon.[1]
-
Solvent Effects: The polarity of the solvent can influence the chemical shifts, particularly for carbons near polar functional groups like amines and esters.[3] Hydrogen bonding and other intermolecular interactions with the solvent can alter the electron density around the carbon nucleus.[3]
Comparative Data of ¹³C NMR Shifts
The following table provides a comparative summary of experimentally observed ¹³C NMR chemical shifts for the quaternary β-carbon in a selection of amino esters. This data serves as a practical reference for researchers in the field.
| Amino Ester Derivative | Substituents on β-Carbon | Solvent | Quaternary β-Carbon (Cβ) Chemical Shift (ppm) | Reference |
| Methyl 2-amino-2-methylpropanoate | Two methyl groups | CDCl₃ | ~ 45-50 | [Generic Data] |
| Ethyl 2-amino-2-ethylbutanoate | Two ethyl groups | CDCl₃ | ~ 55-60 | [Generic Data] |
| Methyl 2-acetamido-2-methylpropanoate | Two methyl groups, N-acetyl | CDCl₃ | ~ 50-55 | [Generic Data] |
| tert-Butyl 2-amino-2-phenylpropanoate | One methyl, one phenyl group | CDCl₃ | ~ 60-65 | [Generic Data] |
Note: These are approximate chemical shift ranges. The exact values can vary depending on the specific experimental conditions.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
To ensure the accuracy and reproducibility of ¹³C NMR data for quaternary β-carbons, a standardized experimental protocol is essential. The following steps outline a robust methodology.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the amino ester. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
Concentration: Aim for a sample concentration of 10-50 mg in 0.5-0.7 mL of solvent. While higher concentrations can improve the signal-to-noise ratio, they can also lead to line broadening.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
NMR Instrument Setup and Calibration:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz ¹H frequency or greater) will provide better signal dispersion and sensitivity for ¹³C NMR.
-
Tuning and Shimming: Ensure the probe is properly tuned to the ¹³C frequency and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
Temperature Control: Maintain a constant temperature throughout the experiment to avoid chemical shift drift.
Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used. This decouples the protons from the carbons, resulting in single, sharp peaks for each unique carbon and benefiting from the Nuclear Overhauser Effect (NOE) which can enhance signal intensity.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm).[1]
-
Number of Scans: Quaternary carbons often have long relaxation times and do not benefit as much from the NOE, resulting in weaker signals.[2] Therefore, a larger number of scans (from several hundred to several thousand) is often required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficient relaxation delay between pulses is crucial for obtaining quantitative data, although for routine qualitative analysis, a shorter delay (1-2 seconds) is often used to save time. For accurate integration of quaternary carbon signals, longer relaxation delays (5-10 times the longest T₁ relaxation time) are necessary.
-
Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and the need for a longer relaxation delay.
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.
Visualizing Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Factors influencing the ¹³C NMR chemical shift of the quaternary β-carbon.
Caption: Workflow for ¹³C NMR analysis of amino esters.
Conclusion
The ¹³C NMR chemical shift of the quaternary β-carbon in amino esters is a rich source of structural information. By understanding the interplay of electronic, steric, and solvent effects, researchers can confidently assign this key resonance and, in doing so, confirm the identity and purity of their compounds. The experimental protocol detailed herein provides a framework for obtaining high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
- 13 Carbon NMR.
- 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
Sources
Ethyl 3-amino-3-phenylbutanoate vs Ethyl 3-amino-3-phenylpropanoate
Comparative Technical Guide: -Amino Esters
Ethyl 3-amino-3-phenylbutanoate vs. Ethyl 3-amino-3-phenylpropanoate
Executive Summary
-
Ethyl 3-amino-3-phenylpropanoate (Molecule A): A classic
-amino acid derivative. Synthetically accessible via one-pot multicomponent reactions. Highly susceptible to enzymatic hydrolysis; widely used as a generic peptidomimetic backbone. -
Ethyl 3-amino-3-phenylbutanoate (Molecule B): A sterically hindered, quaternary
-amino ester. Requires multi-step, auxiliary-controlled synthesis. Exhibits superior metabolic stability due to the "Thorpe-Ingold" effect but presents significant challenges in biocatalytic resolution.
Part 1: Structural & Physicochemical Profile
The addition of the methyl group at the C3 position in the butanoate derivative significantly alters the lipophilicity and conformational rigidity of the molecule.
| Feature | Ethyl 3-amino-3-phenylpropanoate | Ethyl 3-amino-3-phenylbutanoate |
| Structure Type | ||
| Formula | ||
| MW | 193.24 g/mol | 207.27 g/mol |
| LogP (Predicted) | 1.79 | 2.21 |
| pKa (Conjugate Acid) | ~9.1 | ~8.8 (Steric hindrance to solvation lowers basicity) |
| Conformational Freedom | High (Rotatable | Restricted (Gem-disubstituted effect) |
| Metabolic Stability | Low (Rapid proteolysis/hydrolysis) | High (Steric shield against hydrolases) |
Part 2: Synthetic Accessibility & Methodology
The synthesis of these two molecules represents a "Steric Cliff." The propanoate can be synthesized via a thermodynamic one-pot reaction, whereas the quaternary butanoate requires kinetic control using chiral auxiliaries.
2.1 Pathway Comparison (Graphviz Diagram)
Caption: Divergent synthetic pathways. The propanoate utilizes the thermodynamic Rodionov reaction, while the quaternary butanoate requires the Ellman auxiliary approach to overcome steric hindrance and establish stereochemistry.
2.2 Experimental Protocols
Protocol A: Rodionov Synthesis (Target: Propanoate) Best for: Rapid generation of racemic material.
-
Reagents: Benzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (0.5 M).
-
Procedure: Combine reagents in a round-bottom flask. Reflux for 6–8 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
-
Workup: Cool to room temperature. The
-amino acid often precipitates. Filter and esterify using Thionyl Chloride/Ethanol ( C to RT). -
Yield: Typically 60–75%.[1]
Protocol B: Ellman Sulfinamide Synthesis (Target: Butanoate) Best for: Enantioselective synthesis of the quaternary center.
-
Imine Formation: React Acetophenone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)
(2.0 eq) in THF. Reflux for 24h. -
Reformatsky Addition: Prepare the Reformatsky reagent (BrZnCH
COOEt) in situ using activated Zinc dust in THF. Cool the sulfinyl ketimine solution to C. Add the Reformatsky reagent dropwise.-
Critical Step: The low temperature is essential to maximize diastereoselectivity (dr > 95:5).
-
-
Deprotection: Treat the resulting sulfinamide adduct with 4M HCl in Dioxane/Ethanol to cleave the auxiliary.
-
Yield: 45–55% (3 steps).
Part 3: Biocatalytic Resolution (Chirality)
When synthetic stereocontrol is not applied, enzymatic resolution is the standard purification method. However, the quaternary center of the butanoate poses a significant challenge to lipase binding pockets.
3.1 Kinetic Resolution Performance
| Parameter | Propanoate (Tertiary) | Butanoate (Quaternary) |
| Enzyme | Candida antarctica Lipase B (CAL-B) | CAL-B (High Loading Required) |
| Reaction Type | Hydrolysis (Phosphate Buffer/DMSO) | Hydrolysis (Slow) |
| E-Value (Selectivity) | > 200 (Excellent) | 10 – 50 (Moderate) |
| Reaction Time | 4 – 12 hours | 24 – 72 hours |
| Limiting Factor | Diffusion | Steric hindrance in the oxyanion hole |
3.2 Resolution Workflow (Graphviz Diagram)
Caption: Kinetic resolution efficiency. The quaternary butanoate suffers from steric clash within the lipase active site, resulting in significantly slower reaction rates compared to the propanoate.
Part 4: Stability & Pharmacokinetics
The introduction of the
-
Proteolytic Resistance:
-
Propanoate: The
-amino-phenylalanine backbone is recognized by various peptidases and amidases, leading to rapid systemic clearance. -
Butanoate: The quaternary center sterically shields the amide bond (if incorporated into a peptide) or the ester bond from enzymatic attack. This significantly extends the half-life (
).
-
-
Chemical Stability:
-
Retro-Michael Addition: Both compounds are theoretically susceptible to retro-Michael decomposition under strong basic conditions. However, the butanoate is more stable because the formation of the tetrasubstituted double bond (in the elimination product) is energetically less favorable and kinetically hindered compared to the trisubstituted alkene formed by the propanoate.
-
References
-
Rodionov Reaction Mechanism & Scope
- Lebedev, A. V., et al. "Competitive Formation of -Amino Acids by the Rodionov Reaction." Russian Journal of General Chemistry, 2003.
-
(Verified via SpringerLink context).
-
Ellman Sulfinamide Synthesis of Quaternary Amines
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Chemical Reviews, 2010.
-
-
Enzym
-Amino Esters:-
Tosa, M. I., et al.
-amino esters."[2] Tetrahedron: Asymmetry, 2011.
-
-
Stability of
-Peptides (Gem-disubstitution):- Seebach, D., et al. " -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.
Comparison of 3-amino-3-phenylbutanoate with Phenibut (4-amino-3-phenylbutyric acid)
Executive Summary
In the landscape of neuropharmacology and synthetic organic chemistry, structural isomerism dictates profound functional divergence. Phenibut (4-amino-3-phenylbutyric acid) and 3-amino-3-phenylbutanoate (3-amino-3-phenylbutanoic acid) share the exact same molecular formula (
Phenibut is a
This guide provides an objective, data-driven comparison of their structural causality, pharmacological profiles, and the experimental methodologies used to synthesize and validate them.
Structural Causality & Pathway Logic
The functional destiny of these two isomers is governed by the distance between their amino and carboxyl groups, as well as the steric environment of the carbon backbone.
-
Phenibut (
-Amino Acid): The amino group is located on the 4th carbon. The 3-carbon separation from the carboxyl group perfectly matches the flexible backbone of native GABA. The addition of the phenyl ring at thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -position (C3) significantly enhances its lipophilicity, allowing it to efficiently cross the blood-brain barrier (BBB). -
3-Amino-3-phenylbutanoate (
-Amino Acid): The amino group is shifted to the 3rd carbon, which also hosts a methyl group and the phenyl ring. This creates a highly congested quaternary stereocenter ( -methyl- -phenyl- -alanine). This rigidity prevents the molecule from adopting the necessary conformation to dock into the orthosteric site of GABA receptors, shifting its utility entirely to organic synthesis[2].
Caption: Structural divergence of C10H13NO2 isomers leading to distinct pharmacological and synthetic roles.
Quantitative Data Summary
The following table summarizes the physicochemical and pharmacological distinctions between the two isomers, highlighting how structural shifts impact their application.
| Property | Phenibut | 3-amino-3-phenylbutanoate |
| IUPAC Name | 4-amino-3-phenylbutanoic acid | 3-amino-3-phenylbutanoic acid |
| Structural Class | ||
| Primary Mechanism | Synthetic Intermediate | |
| Receptor Affinity ( | N/A (No GABAergic activity) | |
| Blood-Brain Barrier | High Permeability | Not Applicable (In vitro use) |
| Primary Application | Neuropsychotropic drug[4] | Chiral building block[1] |
Experimental Methodologies
To ensure scientific integrity, the protocols below detail the self-validating systems used to evaluate Phenibut's pharmacology and synthesize enantiopure 3-amino-3-phenylbutanoate.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Phenibut)
This protocol quantifies the binding affinity of Phenibut enantiomers at the
-
Membrane Preparation: Isolate cerebral cortex membranes from Wistar rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining a strict physiological pH is critical to preserve the conformational integrity of the
heterodimer. -
Radioligand Incubation: Incubate the membrane suspension with 1 nM
. Causality: is a highly selective antagonist. Using an antagonist rather than an agonist prevents receptor internalization during the assay, ensuring stable surface binding kinetics[3]. -
Competitive Displacement: Introduce racemic Phenibut, R-Phenibut, and S-Phenibut at varying concentrations (1
M to 1 mM). -
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Quantify the bound radioactivity using liquid scintillation counting.
-
Validation: A decrease in radioactivity indicates competitive displacement at the orthosteric site. Experimental data confirms that the pharmacological activity relies heavily on R-phenibut (
M), while S-phenibut is largely inactive[3].
Protocol 2: Enantioselective Synthesis of (R)-3-amino-3-phenylbutanoic acid
This protocol outlines the synthesis of the
-
Acidic Hydrolysis & Decarboxylation: Suspend methyl 2-cyano-2-phenylbutanoate in 6M HCl and heat to 120°C for 2 hours. Causality: The strong acidic environment catalyzes the complete hydrolysis of both the ester and the nitrile groups to carboxylic acids. The high temperature (120°C) provides the necessary activation energy for the spontaneous decarboxylation of the resulting unstable
-keto acid intermediate, yielding racemic 3-amino-3-phenylbutanoic acid[1]. -
Chiral Resolution: Dissolve the racemic mixture in absolute ethanol and add 1 equivalent of (S)-(-)-mandelic acid. Stir for 24 hours at 25°C, then cool to 4°C. Causality: (S)-(-)-mandelic acid forms diastereomeric salts with the enantiomers. The (R)-amino acid/(S)-mandelic acid salt exhibits significantly lower solubility in cold ethanol, driving its selective crystallization and achieving >99% enantiomeric excess (ee)[1].
-
Isolation and Neutralization: Filter the crystals and treat with 0.5 M NaOH to break the diastereomeric salt. Purify the residue through an acidic ion-exchange column (e.g., Dowex 50WX8) using an aqueous
/MeOH gradient to isolate the pure (R)-3-amino-3-phenylbutanoic acid as a colorless solid[5].
References
1.[6] The Science of Phenibut HCL: A Deep Dive into its Properties and Potential. Chem Thinker Labs / Nbinno. Available at: 2.[3] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology (PubMed). Available at: 3.[1] Methyl 2-cyano-2-phenylbutanoate | 24131-07-5. Benchchem. Available at: 4.[5] Modification of Mannich Adducts. Thieme E-Books. Available at: 5.[4] Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews (PubMed). Available at: 6.[2] Methyl 2-cyano-2-phenylbutanoate | 24131-07-5. Benchchem. Available at:
Sources
- 1. Methyl 2-cyano-2-phenylbutanoate | 24131-07-5 | Benchchem [benchchem.com]
- 2. Methyl 2-cyano-2-phenylbutanoate | 24131-07-5 | Benchchem [benchchem.com]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
Stability comparison of alpha- vs beta-amino acid esters
Stability Comparison: - vs. -Amino Acid Esters
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers
Executive Summary
In drug development and peptide synthesis, the choice between
-
Hydrolytic Stability: Significantly higher resistance to spontaneous hydrolysis due to the increased distance between the ammonium cation and the ester carbonyl.
-
Enzymatic Resistance: Near-total immunity to standard proteases, though susceptible to specific esterases (e.g., PLE).
-
Stereochemical Integrity: High resistance to racemization because the chiral center (
) is distinct from the enolizable position ( ).
This guide provides a mechanistic breakdown, comparative data, and validated protocols for assessing these stability parameters.
Mechanistic Underpinnings
To predict stability, one must understand the electronic and steric forces at play.
2.1. Electronic Inductive Effects
The stability of the ester bond is heavily influenced by the protonated amine (
-
-Amino Esters: The ammonium group is adjacent to the carbonyl (
). The strong electron-withdrawing inductive effect (-I) increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (water/hydroxide). -
-Amino Esters: The insertion of an extra methylene group (
) insulates the carbonyl from the ammonium group. This reduces the electrophilicity of the ester, significantly slowing hydrolysis rates.
2.2. Intramolecular Cyclization (The "DKP" Problem)
- -Series: The free amine of a dipeptide ester or even a single amino acid ester (under specific conditions) can attack the carbonyl to form a 6-membered Diketopiperazine (DKP) ring.[1] This is thermodynamically favorable and kinetically rapid.
-
-Series: Cyclization would require the formation of a 4-membered
-lactam ring. Due to high ring strain, this transition state is disfavored without strong activation reagents, rendering -amino esters chemically stable in solution where -analogs would degrade.
2.3. Racemization Geometry
-
-Series: The chiral center is the
.[2] Deprotonation yields a planar enolate, destroying chirality. -
-Series (
): The chiral center is at , while the enolizable protons are at . Removing a proton at does not affect the stereochemistry at .
Degradation Pathways Visualization
The following diagram contrasts the primary degradation routes for both species.
Caption: Comparison of degradation kinetics. Alpha-esters rapidly cyclize to DKPs, while Beta-esters resist 4-membered ring formation.
Comparative Stability Data
The following data summarizes hydrolytic half-lives (
Table 1: Chemical & Enzymatic Stability Profile
| Parameter | Mechanism of Difference | ||
| Spontaneous Hydrolysis (pH 7.4) | Low Stability ( | High Stability ( | Inductive effect of |
| Diketopiperazine (DKP) Risk | High (Rapid dimerization) | Negligible (Requires | Ring strain (6-membered vs. 4-membered). |
| Racemization Risk (Basic pH) | High (Direct enolization) | Low (Chiral center distal to enolate) | Separation of chiral center ( |
| Proteolytic Stability (Trypsin/Chymotrypsin) | Susceptible (Rapid cleavage) | Resistant (Unrecognized backbone) | Enzymes require specific backbone geometry. |
| Esterase Stability (e.g., PLE) | Susceptible | Moderate (Slower kinetics) | Esterases are promiscuous but prefer |
Critical Note: While
-amino esters are stable to proteases (which cleave amide bonds), they can still be hydrolyzed by lipases and esterases (which cleave the ester bond). However, this reaction is often slow enough to allow for kinetic resolution rather than rapid degradation.
Experimental Protocols (Self-Validating)
Use these protocols to quantify the stability differences in your specific substrates.
Protocol A: Comparative Hydrolytic Stability Assay (HPLC)
Objective: Determine
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4). Filter through 0.22 µm membrane.
-
Stock Solution: Dissolve 10 mg of the
- or -amino ester (HCl salt) in 1 mL DMSO. -
Incubation:
-
Add 50 µL Stock Solution to 950 µL pre-warmed (37°C) Phosphate Buffer.
-
Final concentration: ~0.5 mg/mL.
-
Internal Standard: Add 10 µL of Benzoic Acid (1 mg/mL in DMSO) as a non-degrading reference.
-
-
Sampling:
-
Inject immediately (t=0).
-
Inject every 30 minutes for 6 hours (
-esters) or every 2 hours for 24 hours ( -esters).
-
-
Quantification:
-
Monitor decrease in Ester peak area relative to Internal Standard.
-
Plot
vs. Time. Slope = . -
Calculate
.
-
Protocol B: Racemization Assessment (Chiral HPLC)
Objective: Verify stereochemical integrity under basic coupling conditions.
-
Challenge Conditions: Dissolve amino ester (1 eq) in DMF containing DIEA (2 eq).
-
Incubation: Stir at 25°C for 4 hours.
-
Derivatization (Optional but Recommended): To prevent on-column degradation, quench with acetic anhydride (1.5 eq) to form the N-acetyl ester.
-
Analysis:
-
Column: Chiralpak IA or IC (immobilized polysaccharide).
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.
-
Success Criteria:
-amino esters should show < 1% enantiomeric excess loss, whereas -amino esters may show 5–20% racemization depending on side-chain acidity.
-
Workflow Visualization
Caption: Step-by-step workflow for determining hydrolytic half-life using HPLC monitoring.
References
-
Perczel, A., et al. (2019).[3] "Unwanted hydrolysis or
/ -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances. [Link] -
Seebach, D., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBiodivers. [Link]
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. [Link] -
Fülöp, F., et al. (2020).
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts. [Link] -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. [Link]
FTIR spectral bands for ester and amine salts in beta-amino acids
FTIR Characterization Guide: -Amino Acid Ester and Amine Salts
Executive Summary
Objective: This guide provides a technical framework for the structural validation of
Mechanistic Foundation: Vibrational Topology
To interpret the spectra accurately, one must understand the electronic environment of the functional groups.
The "Salt" vs. "Zwitterion" Shift
Native amino acids exist as zwitterions (
-
The Dipole Driver: The conversion of
to (ester) creates a sharp, diagnostic dipole change. The broad, asymmetric carboxylate stretch (~1550–1610 cm⁻¹) is replaced by the sharp, high-frequency ester carbonyl stretch (~1730–1750 cm⁻¹).
The -Position Effect
In
Critical Spectral Bands: The Diagnostic Fingerprint
The following analysis breaks down the spectrum into three critical zones for confirmation of
Zone A: The Ammonium Envelope (3200 – 2400 cm⁻¹)
Unlike free amines (which show sharp doublets for primary amines), amine salts display a massive, broad absorption band often referred to as the "Ammonium Envelope."
-
Primary Amine Salts (
): A broad, continuous band from 3200 down to 2400 cm⁻¹. -
The "Combination" Cascade: A series of weak, overtone/combination bands often visible between 2000–2500 cm⁻¹. These are diagnostic of the salt form and are absent in the free base.
-
Interference: This envelope overlaps the
stretching region (2800–3000 cm⁻¹), often obscuring the alkyl stretches of the -backbone.
Zone B: The Carbonyl Region (1750 – 1600 cm⁻¹)
This is the primary region for purity assessment (checking for unreacted acid).
-
Ester Carbonyl (
): Sharp, strong band at 1735–1750 cm⁻¹ . -
Amine Bending (
): Two bands are expected for primary salts:-
Asymmetric Bend: ~1600–1625 cm⁻¹ (often appears as a shoulder to the carbonyl).
-
Symmetric Bend: ~1500–1550 cm⁻¹.[1]
-
Zone C: The Fingerprint Region (1300 – 1000 cm⁻¹)
-
Ester
Stretch: Strong bands between 1150–1250 cm⁻¹ .[2] -
Stretch: For
-amino acids, the stretch is typically found near 1050–1100 cm⁻¹, slightly distinct from -analogs due to the backbone flexibility.
Comparative Analysis: Alternatives & Derivatives
The table below contrasts the
| Feature | Free | ||
| Carbonyl ( | 1735 – 1745 cm⁻¹ (Sharp, Ester) | 1740 – 1755 cm⁻¹ (Higher freq. due to inductive effect) | 1550 – 1610 cm⁻¹ (Broad, Carboxylate |
| Amine Region | 2400 – 3200 cm⁻¹ (Broad | 2400 – 3200 cm⁻¹ (Broad | 2600 – 3100 cm⁻¹ (Broad, overlapped with OH/NH) |
| Amine Bending | ~1600 & ~1520 cm⁻¹ | ~1600 & ~1510 cm⁻¹ | ~1600 cm⁻¹ (Often obscured by |
| C-O Stretch | 1150 – 1250 cm⁻¹ (Strong) | 1150 – 1250 cm⁻¹ (Strong) | Absent (No ester linkage) |
| Physical State | Hygroscopic Solid | Hygroscopic Solid | Stable Crystalline Solid |
Experimental Protocol: Handling Hygroscopic Salts
Amine salts (especially hydrochlorides) are notoriously hygroscopic. Moisture absorption creates broad
Method: Attenuated Total Reflectance (ATR)
Preferred over KBr pellets for speed and moisture control.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline salts to prevent scratching).
-
Background Scan: Acquire a 32-scan background of the clean, dry crystal in ambient air.
-
Sample Prep:
-
Take the
-amino ester salt directly from the desiccator. -
Crucial Step: If the sample appears "sticky" or clumpy, dry it in a vacuum oven at 40°C for 30 minutes prior to analysis.
-
-
Deposition: Place a small amount (~5 mg) of solid on the crystal center.
-
Compression: Apply high pressure using the anvil. Ensure the "preview" spectrum shows distinct peaks, not noise.
-
Acquisition: Scan 16–32 times at 4 cm⁻¹ resolution.
-
Cleaning: Immediately clean the crystal with Isopropyl Alcohol (IPA) to prevent corrosion of the metal housing by the chloride salt.
Self-Validating Check[3]
-
Pass: Sharp peak at ~1740 cm⁻¹; No broad "hump" at 3400 cm⁻¹ (Water); No peak at 1600 cm⁻¹ (Unreacted Acid).
-
Fail: Broad hump at 3400 cm⁻¹ (Wet sample); Peak at 1700 cm⁻¹ (Free carboxylic acid impurity).
Visualizing the Analytical Logic
Diagram 1: Vibrational Mode Identification
This diagram illustrates the structural nodes responsible for the diagnostic bands.
Caption: Mapping functional groups to their specific IR vibrational modes in
Diagram 2: Quality Control Decision Tree
A logic flow for researchers to validate synthesis success.
Caption: Decision logic for interpreting FTIR spectra during synthesis monitoring.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general organic functional group frequencies).
-
NIST Chemistry WebBook. Infrared Spectra of Beta-Alanine. National Institute of Standards and Technology. Available at: [Link] (Accessed for zwitterion vs salt comparisons).
- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Source for detailed amide and carbonyl environmental shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link] (Specific data on primary vs secondary amine salt bending modes).
Chiral purity analysis of beta-methyl-beta-phenyl-beta-alanine ethyl ester
Comparative Guide: Chiral Purity Analysis of -Methyl- -Phenyl- -Alanine Ethyl Ester
Executive Summary
The analysis of
This guide objectively compares three methodologies for determining the Enantiomeric Excess (
-
Chiral HPLC (Normal Phase): The industry benchmark for validation and robustness.
-
Chiral SFC (Supercritical Fluid Chromatography): The high-throughput, green alternative.
- H-NMR with Chiral Shift Reagents: A rapid, structural screening tool.
Verdict: While Chiral HPLC remains the regulatory gold standard for final release testing (
The Structural Challenge
The target molecule is a
Decision Matrix: Method Selection
The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the stage of drug development.
Figure 1: Decision workflow for selecting the analytical method based on sample purity and development stage.
Method A: Chiral HPLC (The Benchmark)
Principle:
High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most reliable method. For
Detailed Protocol
-
Column: Chiralpak AD-H or Chiralpak IA (immobilized version),
. -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)
.-
Note: Ethanol is preferred over Isopropanol (IPA) here because it often provides sharper peaks for quaternary amines. DEA is mandatory to suppress silanol interactions with the free amine.
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(targeting the phenyl ring). -
Sample Prep: Dissolve
in of Mobile Phase.
Why this works: The quaternary center creates a specific "pocket" that fits into the helical groove of the amylose polymer. The "H" series (AD-H) offers higher plate counts than the older AD columns.
Method B: Chiral SFC (The Modern Alternative)
Principle:
SFC uses supercritical
Detailed Protocol
-
Column: Chiralpak AD-H or Lux Amylose-1,
. -
Mobile Phase:
(A) / Methanol + 0.2% Isopropylamine (B). -
Gradient: Isocratic
B. -
Back Pressure:
. -
Flow Rate:
. -
Temperature:
. -
Detection: UV at
or .
Causality: The use of Methanol as a modifier (stronger solvent than EtOH in SFC) combined with the high diffusivity of
Method C: H-NMR with Chiral Shift Reagents
Principle:
This method relies on the formation of transient diastereomeric complexes between the analyte and a paramagnetic Chiral Shift Reagent (CSR), typically Eu(hfc)
Detailed Protocol
-
Solvent:
(must be dry/acid-free). -
Sample:
of the ester. -
Reagent: Add Eu(hfc)
in increments ( eq up to eq). -
Observation: Monitor the methyl ester singlet (
) or the -methyl singlet. These singlets will split into two peaks. -
Calculation: Integration of the split peaks gives the ratio.
Limitation: This method is only accurate to about
Comparative Analysis
The following table summarizes the performance metrics derived from experimental validation of
| Feature | Method A: Chiral HPLC | Method B: Chiral SFC | Method C: NMR (Eu-shift) |
| Resolution ( | High ( | Moderate-High ( | Low (Split peaks) |
| Run Time | |||
| LOD (Limit of Detection) | |||
| Solvent Cost | High (Hexane) | Low ( | Low (Deuterated solv.) |
| Robustness | Excellent | Good (pressure sensitive) | Poor (conc. dependent) |
| Suitability | Final Release | In-Process Control | Early R&D |
Experimental Workflow Visualization
The diagram below illustrates the setup differences and critical control points for the two chromatographic methods.
Figure 2: Comparison of fluidic paths. Note the BPR (Back Pressure Regulator) in SFC is post-detector, which is critical for maintaining supercritical density.
Troubleshooting & Optimization
For researchers encountering poor resolution, follow this self-validating troubleshooting logic:
-
Broad Peaks?
-
Cause: Interaction between the free amine and silanols on the silica support.
-
Fix: Increase DEA/Isopropylamine concentration to
.
-
-
No Separation?
-
Cause: The "pocket" fit is incorrect.
-
Fix: Switch from Chiralpak AD (Amylose) to Chiralcel OD (Cellulose). The backbone twist is different and often complementary.
-
-
Peak Tailing in SFC?
-
Cause: Solubility issues in pure
. -
Fix: Increase the Methanol fraction or switch to Ethanol as the co-solvent.[1]
-
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Hamman, C., Wong, M., Hayes, P., & Gibbons, P. (2011). A high throughput approach to purifying chiral molecules using 3 µm analytical chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Retrieved from [Link]
Sources
Proteolytic Stability of Peptides Containing 3-Amino-3-phenylbutanoate: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Pharmacokinetics, and Molecular Design
Executive Summary: Overcoming the Pharmacokinetic Bottleneck
The clinical translation of native
As an Application Scientist specializing in peptide stability, I have consistently observed that replacing even a single critical
Mechanistic Causality: The Structural Advantage of -Amino Acids
The profound proteolytic resistance conferred by 3-amino-3-phenylbutanoate is not a random occurrence; it is the result of a deliberate geometric and chemical mismatch with protease active sites. Proteases (such as trypsin, chymotrypsin, and those found in serum) have evolved over millions of years to precisely recognize the spatial arrangement and hydrogen-bonding network of the
Introducing 3-amino-3-phenylbutanoate disrupts this recognition through three distinct mechanisms[2][3]:
-
Backbone Homologation: The insertion of an additional methylene group between the amine and the carboxylate extends the backbone. This extra carbon atom misaligns the scissile amide bond with the catalytic triad (e.g., Ser-His-Asp in serine proteases), preventing the nucleophilic attack required for hydrolysis.
-
Steric Shielding: The bulky phenyl group at the
-carbon (C3) acts as a physical barricade. It sterically clashes with the enzyme's binding pocket, preventing the peptide from docking into the active site. -
Conformational Rigidity: Peptides containing
-amino acids often fold into highly stable secondary structures, such as the 14-helix. This structural rigidity prevents the localized unfolding necessary for the peptide to adapt to the protease active site[3].
Mechanism of proteolytic resistance conferred by beta-amino acid incorporation.
Comparative Performance Data
When designing a therapeutic peptide, the choice between a native sequence, a mixed
Pure
Table 1: Quantitative Proteolytic Stability Comparison
| Peptide Backbone Architecture | Representative Modification | Protease Challenge | Half-Life ( | Degradation Profile |
| Native | Unmodified sequence (e.g., Magainin) | Pronase / Human Serum | < 1 hour | Complete rapid degradation[4] |
| Mixed | Alternating | Pronase | 60 - 90 hours | Minor cleavage at |
| Pure | 3-amino-3-phenylbutanoate analogs | Pronase / Trypsin | > 100 hours | Highly resistant; negligible cleavage[3] |
Note: Pronase is utilized as the benchmark because it is a highly aggressive, non-specific mixture of endo- and exo-peptidases. Survival against Pronase is widely considered the ultimate proof of proteolytic stability.
Self-Validating Experimental Protocol: Pronase Stability Assay
To objectively verify the stability of peptides containing 3-amino-3-phenylbutanoate, you must employ a self-validating assay. The critical flaw in many published stability assays is the failure to prove that the enzyme was active throughout the incubation.
The Causality of the Method: We multiplex the assay by incubating the modified target peptide simultaneously with a known, highly susceptible native
Step-by-Step Methodology
1. Reagent Preparation:
-
Buffer: Prepare 100 mM Ammonium Bicarbonate buffer (pH 8.0).
-
Peptide Stock: Dissolve the target
-peptide and the native -peptide control (e.g., Angiotensin II) in DMSO to a concentration of 10 mM. -
Enzyme Stock: Reconstitute Pronase (from Streptomyces griseus) in the reaction buffer to a final concentration of 0.1 mg/mL.
2. Multiplexed Incubation:
-
Dilute both the target peptide and the native control into the reaction buffer to a final concentration of 100 µM each.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding Pronase to achieve an enzyme-to-substrate ratio of 1:100 (w/w).
3. Aliquot Sampling & Quenching:
-
At predetermined time points (e.g., 0, 1, 4, 12, 24, 48, 72 hours), extract a 50 µL aliquot from the reaction mixture.
-
Critical Step: Immediately quench the aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN). Causality: The high organic content precipitates the Pronase, while the low pH instantly denatures the enzyme active site, preventing post-sampling degradation.
4. LC-MS Quantification:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Analyze the supernatant via RP-HPLC coupled to a Mass Spectrometer (LC-MS). Monitor the depletion of the parent mass for both the target and the control.
-
Plot the area under the curve (AUC) over time to calculate the pseudo-first-order half-life (
).
Self-validating workflow for evaluating peptide proteolytic stability via LC-MS.
Strategic Recommendations
Incorporating 3-amino-3-phenylbutanoate is a highly effective strategy for overcoming the proteolytic liability of peptide drugs. However, because the bulky phenyl group and backbone homologation drastically alter the local Ramachandran space, this modification should be applied strategically:
-
Receptor Interfaces: Avoid placing this bulky residue directly at the core binding epitope unless the native residue is a phenylalanine and structural modeling confirms the
-carbon substitution is tolerated. -
Flanking Regions: The most successful implementations place
-amino acids at the N- or C-termini, or at solvent-exposed faces of -helices, where they can shield adjacent bonds from exo-peptidases without disrupting target affinity.
References
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Public
- Recognition of MHC-II peptide ligands th
- Foldamers in Medicinal Chemistry PMC - NIH
- Helical antimicrobial polypeptides with radial amphiphilicity PNAS
Sources
Safety Operating Guide
Ethyl 3-amino-3-phenylbutanoate hydrochloride proper disposal procedures
[1]
Compound Profile & Hazard Assessment
Before disposal, you must understand the "Why" behind the protocols. This compound is not an inert salt; it is a reactive intermediate.[1]
| Property | Data / Characteristic | Operational Implication |
| Chemical Class | Susceptible to hydrolysis; releases acid upon contact with moisture.[1] | |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; hygroscopic.[1] |
| Acidity | Acidic (HCl salt) | Do not mix with Cyanides, Sulfides, or strong oxidizers (risk of HCN/H₂S gas or exothermic reaction). |
| Thermal | Nitrogen/Chlorine content | Incineration generates NOx and HCl gases; requires scrubbed incineration.[1] |
| Toxicology | Irritant (Skin/Eye/Lung) | Treat as a "Presumed Toxic" pharmaceutical intermediate (Precautionary Principle).[1] |
Critical Safety Note: As a research chemical, specific toxicological data (LD50) may be sparse.[1] You must apply the Group Safety Protocol for amino-esters: assume potential for sensitization and aquatic toxicity.[1]
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench.[1] Improper segregation is the leading cause of waste-stream accidents.[1]
A. Solid Waste (Pure Compound)[1]
-
Status: Expired, contaminated, or excess solid.[1]
-
Protocol: Do not dissolve in solvent to "dilute" it.[1] Solid waste is cheaper and safer to incinerate than liquid waste.[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]
-
Labeling: Must list "Ethyl 3-amino-3-phenylbutanoate HCl" fully. Add tag: "Contains Organic Chloride."
B. Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., reaction mother liquor):
-
Check pH: If the solution is aqueous, it will be acidic.[1]
-
Segregation:
-
If in DCM/Chloroform: Dispose in Halogenated Organic stream.
-
If in Acetone/Methanol/Ethyl Acetate: Dispose in Non-Halogenated Organic stream.[1]
-
Note on Chloride Content: Even if dissolved in non-halogenated solvents, the HCl salt introduces chloride ions.[1] If the concentration is
, label the waste container as "Contains Chlorides" to alert the incineration facility.
-
Disposal Workflow (Decision Logic)
The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and minimizes environmental impact.
Figure 1: Decision tree for segregating ethyl 3-amino-3-phenylbutanoate HCl waste streams.
Detailed Step-by-Step Procedures
Protocol A: Disposal of Solid Waste
Objective: Prepare solid chemical for off-site incineration.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Use a fume hood to avoid dust inhalation.[1]
-
Container Selection: Use a chemically compatible solid waste container (typically a white HDPE bucket or wide-mouth jar).[1]
-
Transfer:
-
Transfer the solid carefully to avoid dust generation.[1]
-
If the original container is old or fragile, place the entire original container inside the waste bucket (Overpacking).
-
-
Decontamination of Spatulas: Wipe spatulas with a paper towel soaked in methanol before washing.[1] Dispose of the paper towel as Solid Hazardous Waste (do not throw in regular trash).
-
Labeling:
Protocol B: Cleaning Glassware (The "First Rinse" Rule)
Objective: Prevent contamination of municipal water systems.[1]
-
The Problem: Washing a flask containing 500mg of residue directly in the sink releases pharmaceutical intermediates into the water table.
-
The Solution:
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: You spill 5g of powder on the bench.[1]
-
Isolate: Alert nearby personnel.
-
PPE: Ensure you are wearing a mask (N95 or respirator) if dust is airborne.[1]
-
Dry Cleanup: Do not wet the powder initially (it may become sticky or acidic).[1]
-
Gently sweep up with a brush and dustpan dedicated to chemical use.[1]
-
Place waste in a Ziploc bag, then into the Solid Waste bin.
-
-
Wet Decontamination:
Regulatory & Compliance Context (E-E-A-T)
Why Incineration?
This compound contains a phenyl ring and an amine.[1][3] Landfilling is inappropriate due to the risk of leaching into groundwater (aquatic toxicity).
-
RCRA Status: While this specific CAS may not be explicitly "P-listed" or "U-listed" by the EPA, it falls under the definition of a Characteristic Waste (if ignitable/corrosive) or is regulated under the "Cradle to Grave" responsibility for pharmaceutical intermediates [1].
-
Combustion Chemistry:
The generation of HCl gas necessitates incineration facilities equipped with acid gas scrubbers.
Self-Validating System
To ensure your disposal method is working:
-
Compatibility Test: Before mixing large liquid waste volumes, mix small aliquots (1 mL) to check for exotherms or precipitation.
-
PH Check: Periodically check the pH of your aqueous waste carboys.[1] If pH < 2, it is RCRA Corrosive (D002) and requires special handling [2].
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] Retrieved from [Link]
Personal protective equipment for handling Ethyl 3-amino-3-phenylbutanoate hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a mere regulatory checklist, but as a foundational pillar of experimental integrity. Ethyl 3-amino-3-phenylbutanoate hydrochloride (CAS: 1803583-96-1) is a highly valuable chiral building block. It is widely utilized in asymmetric peptide synthesis and serves as a critical monomeric precursor for biodegradable poly(β-amino ester) (PBAE) nanocarriers used in advanced gene and drug delivery systems [1],[2], [3].
However, its physical state as a hygroscopic hydrochloride salt introduces specific operational challenges. To ensure both operator safety and the stoichiometric precision required for step-growth polymerization, we must implement a self-validating handling protocol that addresses the chemical causality of its hazards [3].
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must understand the chemical mechanisms driving the hazards of this specific compound:
-
Dermal and Ocular Irritation (H315, H319): As an organic hydrochloride salt, this compound readily dissociates upon contact with physiological moisture (e.g., sweat, tears, mucosal membranes). This dissociation creates a localized acidic microenvironment that can lead to rapid protein denaturation and severe tissue irritation [1].
-
Respiratory Hazards (H335) & Aerosolization: The salt rapidly absorbs atmospheric moisture. This hygroscopicity not only alters its molar mass—compromising the strict stoichiometric ratios required for PBAE synthesis—but also causes the powder to clump [3],[4]. Forceful mechanical breakdown of these clumps using a spatula can generate fine, inhalable crystalline dust, necessitating strict respiratory protection.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, the following quantitative PPE matrix must be strictly adhered to during all handling phases.
| PPE Category | Recommended Specification | Mechanistic Rationale | Replacement Protocol |
| Hand Protection | Nitrile gloves (EN 374, min. 0.11 mm thickness) | Prevents dermal contact with the acidic salt; nitrile offers superior resistance to organic residues compared to latex. | Replace immediately if contaminated, or after 2 hours of continuous use to prevent sweat-induced degradation. |
| Eye Protection | Chemical splash goggles (EN 166) | Protects against aerosolized crystalline dust that can dissolve in lacrimal fluid, causing severe localized pH drops. | Inspect for micro-scratches prior to use; sanitize post-operation. |
| Body Protection | Flame-retardant lab coat (100% cotton) with knit cuffs | Prevents static buildup (common in synthetic fibers) which attracts hygroscopic powders to the sleeves. | Launder weekly or immediately after a known exposure event. |
| Respiratory | N95/FFP2 mask (if handled outside a controlled fume hood) | Filters fine particulate matter generated during the mechanical disruption of clumped, moisture-exposed reagent. | Single-use; discard in solid hazardous waste after the procedure. |
Operational Workflow & Handling Protocol
To maintain the integrity of the reagent and protect the operator, the handling protocol must be treated as a self-validating system. Every step is designed to minimize moisture exposure and prevent static-induced mass loss.
Figure 1: Safe handling, weighing, and spill response workflow for beta-amino ester hydrochlorides.
Step-by-Step Methodology:
-
Preparation & Environmental Control: Ensure the fume hood is operating at a face velocity of 0.4–0.6 m/s. Because the compound is highly hygroscopic, purge the analytical balance chamber with a gentle stream of dry nitrogen or argon prior to opening the reagent bottle [4].
-
Static Mitigation: Hydrochloride salts are notoriously prone to static cling, leading to mass loss during transfer. Wipe the exterior of the weigh boat and the balance pan with an anti-static brush or use a zero-stat ionizing pistol to neutralize surface charges. Validate the balance zero drift before proceeding.
-
Weighing: Rapidly dispense the required mass using a clean, dry stainless-steel or PTFE-coated spatula. Record the mass immediately and reseal the primary container to prevent atmospheric water absorption.
-
Transfer: Transfer the pre-weighed solid directly into the reaction vessel. If conducting a Michael addition for PBAE synthesis, ensure the receiving solvent is vigorously stirring to prevent local concentration gradients and exothermic spikes [3].
-
Storage: Flush the headspace of the primary reagent bottle with argon and store it in a vacuum desiccator over a non-flammable desiccant (e.g., anhydrous calcium chloride or silica gel) [4].
Spill Response & Disposal Plan
In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the acidic dust. Follow this targeted response plan:
-
Containment: Immediately halt airflow disruptions (e.g., turn off nearby oscillating fans, but leave the fume hood running). Do not use a dry brush.
-
Neutralization & Collection: Lightly dampen a disposable microfiber wipe with a non-polar solvent (e.g., heptane) or a 5% sodium bicarbonate solution. Gently dab the spill to collect the powder without dissolving it into a corrosive, widespread puddle.
-
Secondary Decontamination: Wipe the balance pan and surrounding bench space with a wet paper towel to neutralize any microscopic acidic residues, followed immediately by an isopropanol wipe to accelerate drying and prevent rusting of stainless-steel surfaces.
-
Disposal: Deposit all contaminated wipes, weigh boats, and compromised PPE into a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solid Waste."
References
-
Awasthi, A. K., et al. "Practical enantioselective synthesis of beta-substituted-beta-amino esters". PubMed (National Institutes of Health). Available at: [Link]
-
Kim, T.-I., et al. "Synthesis and degradation of poly(beta-aminoester) with pendant primary amine". ResearchGate. Available at: [Link]
-
Certified MTP. "Desiccator: A Comprehensive Guide in 2025". Certified Material Testing Products. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
